molecular formula C8H5ClO4 B1345747 5-Chloroisophthalic acid CAS No. 2157-39-3

5-Chloroisophthalic acid

Cat. No.: B1345747
CAS No.: 2157-39-3
M. Wt: 200.57 g/mol
InChI Key: PLPFTLXIQQYOMW-UHFFFAOYSA-N
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Description

5-Chloroisophthalic acid is a useful research compound. Its molecular formula is C8H5ClO4 and its molecular weight is 200.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloroisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFTLXIQQYOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062217
Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
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Molecular Weight

200.57 g/mol
Source PubChem
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CAS No.

2157-39-3
Record name 5-Chloro-1,3-benzenedicarboxylic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
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Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
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Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
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Record name 5-chloroisophthalic acid
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Foundational & Exploratory

Infrared (IR) spectroscopy of 5-Chloroisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloroisophthalic Acid

Authored by: A Senior Application Scientist

Abstract

5-Chloroisophthalic acid is a key bifunctional aromatic building block utilized in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Ensuring the structural integrity and purity of this compound is paramount for the successful development of downstream products. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for its characterization. This technical guide provides a detailed exploration of the theoretical principles, experimental protocols, and spectral interpretation of 5-Chloroisophthalic acid, designed for researchers, scientists, and professionals in drug development and materials science. We delve into the causality behind experimental choices and provide a self-validating framework for analyzing its unique spectral features.

Introduction: The Molecular Profile of 5-Chloroisophthalic Acid

5-Chloroisophthalic acid (C₈H₅ClO₄) is a substituted aromatic dicarboxylic acid.[1] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 3, and a chlorine atom at position 5. This specific arrangement of functional groups imparts distinct chemical properties and makes it a valuable precursor in various synthetic applications, including the creation of acid-degradable polymers for drug delivery.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₅ClO₄

  • Molecular Weight: 200.58 g/mol [1]

  • Melting Point: 279-280 °C[1]

  • Appearance: White to off-white crystalline powder

Infrared spectroscopy is an indispensable tool for confirming the identity and assessing the purity of such molecules. The technique probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For 5-Chloroisophthalic acid, IR spectroscopy allows for the unambiguous identification of the carboxylic acid moieties, the aromatic ring, its substitution pattern, and the carbon-chlorine bond.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared radiation absorption occurs when the frequency of the radiation matches the frequency of a natural vibration within a molecule. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), are specific to the types of bonds and functional groups present.

For 5-Chloroisophthalic acid, the key vibrational modes we anticipate are:

  • O-H Stretching: From the carboxylic acid groups.

  • C-H Stretching: From the aromatic ring.

  • C=O Stretching: From the carbonyl of the carboxylic acid groups.

  • C=C Stretching: From the aromatic ring framework.

  • C-O Stretching & O-H Bending: From the carboxylic acid groups.

  • C-H Bending: Out-of-plane bends from the aromatic ring, which are highly diagnostic of the substitution pattern.

  • C-Cl Stretching: From the chloro-substituent.

A crucial aspect of the IR spectroscopy of carboxylic acids is the formation of hydrogen-bonded dimers in the solid state.[3] This intermolecular interaction significantly influences the position and shape of the O-H and C=O stretching bands, a key diagnostic feature we will explore in detail.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the robust and widely accepted Potassium Bromide (KBr) pellet method for analyzing solid samples. This technique ensures a homogenous dispersion of the analyte in an IR-transparent matrix, minimizing scattering effects and producing a high-quality transmission spectrum.[4][5]

Step-by-Step Methodology for KBr Pellet Preparation
  • Reagent & Equipment Preparation:

    • Ensure all equipment (agate mortar and pestle, pellet die, hydraulic press) is meticulously clean and dry to prevent contamination.

    • Use high-purity, spectroscopy-grade KBr powder. Gently heat the KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator to eliminate adsorbed water, which shows a broad absorption in the IR spectrum.

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of 5-Chloroisophthalic acid and 100-200 mg of the dried KBr powder.[5] The ratio is critical; too much sample leads to overly intense, saturated absorption bands.

    • Transfer a small amount of KBr to the agate mortar and grind it to a fine, consistent powder. This pre-conditions the mortar surface.

    • Add the 5-Chloroisophthalic acid sample to the mortar and gently triturate.

    • Add the remaining KBr in portions, grinding thoroughly after each addition. The goal is to achieve a homogenous, flour-like mixture where the sample particles are finely dispersed within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of the pellet die. Distribute the powder evenly across the bottom surface of the die.

    • Insert the plunger and place the die assembly into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

Causality Note: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.[6] The high pressure applied during pellet formation reduces light scattering. An alternative, often faster method is Attenuated Total Reflectance (ATR), where the solid powder is simply pressed against a high-refractive-index crystal.[5] While convenient, ATR spectra can sometimes differ slightly in relative peak intensities and positions compared to transmission spectra.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum of 5-Chloroisophthalic acid is complex but can be systematically interpreted by assigning absorption bands to specific molecular vibrations.

Diagram: Key Vibrational Modes of 5-Chloroisophthalic Acid

Sources

A Comprehensive Technical Guide to the Purity Analysis of 5-Chloroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the analytical methodologies crucial for determining the purity of 5-Chloroisophthalic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the underlying scientific principles and rationale behind the selection of specific analytical techniques. Our focus is on creating a self-validating system of analysis that ensures the highest degree of accuracy and reliability, in line with stringent regulatory expectations.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Chloroisophthalic acid (C₈H₅ClO₄, Molar Mass: 200.58 g/mol ) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a chlorinated benzene ring with two carboxylic acid groups at positions 1 and 3, lends itself to diverse chemical modifications. However, the very reactivity that makes it a valuable intermediate also presents challenges in maintaining its purity. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have a significant impact on the safety, efficacy, and stability of the final drug product.[2] Therefore, a robust and comprehensive purity analysis is not merely a quality control measure but a cornerstone of drug safety and regulatory compliance.[3][4]

This guide will detail a multi-faceted approach to the purity analysis of 5-Chloroisophthalic acid, encompassing chromatographic, spectroscopic, and thermal methods. Each section will provide not only the "how" but also the "why," empowering the reader to not just follow a protocol but to understand and adapt it to their specific needs.

Chromatographic Purity Assessment: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 5-Chloroisophthalic acid. Its ability to separate the main component from structurally similar impurities provides a precise quantitative measure of purity.

The Rationale Behind Reversed-Phase HPLC

For a polar, acidic compound like 5-Chloroisophthalic acid, reversed-phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (typically C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[5] By using an acidic mobile phase, the ionization of the carboxylic acid groups is suppressed, leading to better retention and improved peak shape.

Proposed HPLC Method for Purity Determination

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte and impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 30% B to 70% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 225 nmAromatic rings with carboxylic acid groups typically have strong absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

This method should be rigorously validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh and dissolve 5-Chloroisophthalic acid reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Identification of Potential Impurities

The identification of potential impurities is a critical step in developing a comprehensive purity analysis. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the manufacturing process and can include:

  • Starting Materials: Unreacted isophthalic acid or its precursors.

  • Intermediates: For instance, if the synthesis involves the nitration of isophthalic acid followed by reduction and then a Sandmeyer reaction, residual 5-nitroisophthalic acid or 5-aminoisophthalic acid could be present.[3]

  • By-products: Isomeric impurities such as 2-chloroisophthalic acid or 4-chloroisophthalic acid can be formed during the chlorination step. Dichlorinated or other over-halogenated species are also a possibility.

Degradation Products

5-Chloroisophthalic acid is generally stable, but degradation can occur under harsh conditions of heat, light, or extreme pH. Forced degradation studies, as outlined in ICH guidelines, should be performed to identify potential degradation products.

Spectroscopic Characterization for Identity and Purity Confirmation

Spectroscopic techniques provide orthogonal information to chromatography and are essential for confirming the identity of 5-Chloroisophthalic acid and for characterizing any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 5-Chloroisophthalic acid in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons.[8] The chemical shifts and coupling patterns can confirm the substitution pattern on the benzene ring. For a related compound, 5-hydroxyisophthalic acid, the aromatic protons appear around 7.5-8.0 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for identifying impurities. It provides the molecular weight of the parent compound and any co-eluting impurities. The fragmentation pattern can further aid in structural elucidation. In negative ion mode, 5-Chloroisophthalic acid would be expected to show a prominent ion at m/z 200/202, corresponding to the [M-H]⁻ ion with the characteristic isotopic pattern of chlorine.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. The FTIR spectrum of 5-Chloroisophthalic acid will be characterized by:

  • O-H stretch: A broad absorption band from the carboxylic acid groups.

  • C=O stretch: A strong absorption from the carbonyl of the carboxylic acid.

  • C-Cl stretch: An absorption in the fingerprint region.

  • Aromatic C=C and C-H stretches. [12][13][14]

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques provide information on the physical properties and thermal stability of 5-Chloroisophthalic acid.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] For a pure, crystalline substance, DSC will show a sharp endothermic peak corresponding to its melting point. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.[17] The melting point of 5-Chloroisophthalic acid is reported to be 279-280 °C.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[19][20] It is useful for determining the presence of residual solvents or water and for assessing the thermal stability of the compound. A TGA thermogram of pure, dry 5-Chloroisophthalic acid should show no significant mass loss until the onset of decomposition.

Data Presentation and Interpretation

According to ICH guidelines, impurities should be reported at levels above a certain threshold, typically 0.05% for drug substances.[21] All results should be presented in a clear and organized manner.

Table 2: Example Purity Report for a Batch of 5-Chloroisophthalic Acid

Peak No.Retention Time (min)Relative Retention TimePeak Area (%)Impurity Classification
15.20.580.08Process-related (Isomer)
29.01.0099.755-Chloroisophthalic acid
311.51.280.12Process-related (Starting Material)
414.31.590.05Unknown
Total Impurities 0.25

Visualizing the Analytical Workflow

A well-defined workflow is essential for ensuring a comprehensive and systematic purity analysis.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Identity Confirmation cluster_3 Impurity Identification cluster_4 Physical & Thermal Properties cluster_5 Final Report Sample 5-Chloroisophthalic Acid Sample HPLC HPLC Purity (Quantitative) Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR DSC DSC (Melting Point) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA LCMS LC-MS HPLC->LCMS If impurities > threshold Report Certificate of Analysis HPLC->Report NMR->Report FTIR->Report LCMS->Report DSC->Report TGA->Report

Caption: Workflow for the comprehensive purity analysis of 5-Chloroisophthalic acid.

Conclusion

The purity analysis of 5-Chloroisophthalic acid is a multi-step process that requires a combination of chromatographic, spectroscopic, and thermal techniques. A thorough understanding of the underlying principles of each method, coupled with a systematic approach to method development and validation, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. This guide provides a framework for establishing a robust and reliable purity testing regimen that is both scientifically sound and compliant with global regulatory standards.

References

  • SIELC Technologies. (n.d.). Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rimawi, F., Zare, A., & El-Haj, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435–442. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. Retrieved from [Link]

  • U.S. Patent No. 5,703,274. (1997). Process for the preparation of 5-hydroxyisophtalic acids.
  • Kovtun, A., et al. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Molecules, 20(8), 14837-14853. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LookChem. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Quality Guidelines. Retrieved from [Link]

  • Lewis, E. A., & McElhaney, J. R. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. (n.d.). FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Fabrication of 5-R-isophthalic acid-modulated cadmium–organic coordination polymers and selectivity for the efficient detection of multiple analytes. CrystEngComm, 23(34), 5896-5905. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Purity determination by DSC. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis performed on the Ce0.5.... Retrieved from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubMed. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2025). Identification and characterization of five new classes of chlorogenic acids in burdock (Arctium lappa L.) roots by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Hassan, L. G., Shehu, I., & Umar, A. U. (2025). Phytochemical Profiling and FTIR Analysis of Semi-polar Extracts from Digitaria horizontalis Aerial Parts. ChemClass Journal, 9(3), 263-272.
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Practical Guide. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • Netzsch. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S20 . FTIR spectra of 5b .. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Stabilization of Radical Active Species in a MOF Nanospace to Exploit Unique Reaction Pathways. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. Retrieved from [Link]

  • Frontiers in Plant Science. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • Netzsch. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a Terephthalic acid, b MOF-5, c NH2-MOF-5, d MCOF, and.... Retrieved from [Link]

Sources

Thermal Decomposition Analysis of 5-Chloroisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroisophthalic acid (5-CIPA) serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate.[1] Its thermal stability profile is not merely a physical property but a defining parameter for its utility in solvothermal synthesis and high-temperature processing.[1]

This guide moves beyond basic data reporting to establish a rigorous framework for analyzing the thermal decomposition of 5-CIPA. We focus on the interplay between phase transitions (melting) and chemical degradation (decarboxylation), providing a self-validating experimental protocol designed to eliminate common artifacts in thermal analysis.

Physicochemical Baseline & Thermal Stability[2][3]

Before initiating thermal analysis, one must establish the baseline physical properties.[1] For 5-CIPA, the proximity of its melting point to its decomposition onset is a critical analytical challenge.[1]

PropertyValue / RangeSignificance
CAS Number 2157-39-3Unique Identifier
Molecular Formula C₈H₅ClO₄
Melting Point 278 – 280 °CCritical Threshold: Thermal events below this are likely solvent loss or impurities.[1][2][3]
Boiling Point ~424.5 °C (Predicted)Theoretical only; decomposition precedes boiling.[1]
pKa 3.16 ± 0.10Acidity influences salt formation and thermal stability of intermediates.[1]

Expert Insight: Unlike aliphatic carboxylic acids, 5-CIPA possesses an aromatic ring stabilized by the electron-withdrawing chlorine atom.[1] However, the meta-positioning of the carboxyl groups makes them susceptible to sequential decarboxylation once the crystal lattice breaks (melting).

Experimental Protocol: The Self-Validating System

To distinguish between sublimation, melting, and decomposition, a "Standard Run" is insufficient.[1] You must employ a Dual-Atmosphere, Variable-Crucible approach.

Instrumentation Setup
  • Techniques: Simultaneous TGA-DSC (Thermogravimetric Analysis coupled with Differential Scanning Calorimetry).[1][4]

  • Purge Gas:

    • Primary: Nitrogen (

      
      ) at 50 mL/min (Inert pyrolysis environment).[1]
      
    • Secondary: Synthetic Air (

      
      ) (To determine oxidative stability and ash content).[1]
      
  • Heating Rates: 5, 10, 15, and 20 K/min (Required for Kinetic Analysis).

Crucible Selection Strategy (The "Crucible Effect")

The choice of crucible dictates the quality of your data regarding the melting/decomposition overlap.

  • Open Alumina Pan: Allows free escape of volatiles.[1]

    • Risk:[1][5] 5-CIPA may sublime before decomposing, masking the true degradation onset.[1]

  • Pinhole Hermetic Aluminum Pan:

    • Recommendation: Use this for the primary kinetic study.[1] The pinhole creates a "self-generated atmosphere," suppressing sublimation and allowing the melting endotherm to be clearly resolved from the decomposition exotherm.[1]

Workflow Diagram

The following diagram illustrates the validated workflow for extracting kinetic parameters.

G cluster_0 Validation Loop Sample Sample Prep (3-5mg, Pinhole Pan) TGA_DSC Simultaneous TGA-DSC Run Sample->TGA_DSC Data_Split Data Separation TGA_DSC->Data_Split Endotherm Endotherm Analysis (Melting ~279°C) Data_Split->Endotherm MassLoss Mass Loss Step (Decomposition) Data_Split->MassLoss Enthalpy Enthalpy of Fusion (ΔH_fus) Endotherm->Enthalpy Enthalpy->MassLoss Confirm Phase Before Decomp Kinetics Kinetic Modeling (FWO / Kissinger) MassLoss->Kinetics

Caption: Integrated TGA-DSC workflow distinguishing phase transition from chemical degradation.

Thermal Decomposition Mechanism[7][8][9][10]

The thermal breakdown of 5-CIPA is not a single-step event.[1][5][6] Understanding the mechanism allows you to interpret the TGA derivative (DTG) peaks correctly.[1]

The Pathway
  • Dehydration (If Solvated): If the sample is a hydrate or crystallized from water, a mass loss of ~5-8% occurs between 80-120°C. Pure 5-CIPA should be anhydrous.[1]

  • Melting (Phase Transition): At 279°C , the DSC will show a sharp endothermic peak.[1] There should be zero mass loss at this exact moment if the pan is sealed properly.[1]

  • Decarboxylation (Primary Degradation): Immediately following the melt (or overlapping), the carboxyl groups (-COOH) destabilize.[1]

    • Reaction:

      
       (Step 1)[1]
      
    • Observation: A significant mass loss step.[1][7]

  • Full Skeleton Breakdown: Above 400°C, the aromatic ring fragments, releasing chlorine and carbonaceous char.[1]

Mechanistic Diagram[1]

Decomposition Solid Solid 5-CIPA (Crystalline) Melt Melt Phase (~280°C) Solid->Melt Endothermic ΔH > 0 Intermediate Decarboxylation (-CO2 release) Melt->Intermediate Thermal Cleavage Residue Carbonaceous Char & Volatiles (Cl) Intermediate->Residue Pyrolysis (>400°C)

Caption: Step-wise thermal degradation pathway of 5-Chloroisophthalic acid.[1]

Kinetic Analysis Methodology

To predict the stability of 5-CIPA over long storage periods or during high-temperature synthesis (e.g., MOF solvothermal synthesis at 150°C), you must calculate the Activation Energy (


).

Do not rely on a single heating rate. Use the Iso-conversional Methods which assume the reaction mechanism is independent of the heating rate.[1]

The Flynn-Wall-Ozawa (FWO) Method

This model-free method is the industry standard for non-isothermal decomposition.[1]

Equation:


[1]
  • 
    : Heating rate (K/min)
    
  • 
    : Temperature at specific conversion 
    
    
    
    (Kelvin)[1]
  • 
    : Gas constant[1]
    

Protocol:

  • Perform TGA at

    
     K/min.[1][8]
    
  • Select conversion points (

    
    ).[1]
    
  • Plot

    
     vs 
    
    
    
    .[1]
  • The slope of the lines will yield

    
    .[1]
    

Expected Result: For aromatic carboxylic acids,


 typically ranges between 120 – 160 kJ/mol  for the decarboxylation step.[1] A value significantly lower indicates catalytic impurities or premature sublimation.[1]

Applications in Drug Development & MOFs

Metal-Organic Frameworks (MOFs)

5-CIPA is a preferred ligand because the Chlorine atom induces a dipole and steric bulk that prevents dense packing, often leading to higher porosity MOFs.[1]

  • Thermal Implication: When coordinated to metals (e.g., Cu, Zn), the thermal stability often increases significantly (up to 350-400°C) compared to the free acid. The TGA of the free acid serves as the "blank" to prove coordination.[1]

Pharmaceutical Impurity Profiling

In drug synthesis, 5-CIPA may be a starting material.[1]

  • Purity Check: Use the DSC melting peak.[1][9] A broadened peak (onset < 275°C) indicates the presence of isomers (e.g., 4-chloroisophthalic acid) or solvent inclusion.

References

  • LookChem. (n.d.).[1][2] 5-Chloroisophthalic acid Physical Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 349658, 4-Chloroisophthalic acid (Isomer Comparison). Retrieved October 26, 2023, from [Link]

  • Mettler Toledo. (n.d.).[1] Thermal Analysis of Pharmaceutical Compounds: TGA and DSC Guidelines. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2012). Hydrothermal synthesis and stability of isophthalic acid derivatives. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Structural Characterization and Crystal Engineering Utility of 5-Chloroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroisophthalic acid (5-CIP) represents a critical building block in the fields of supramolecular chemistry and reticular synthesis. Unlike its unsubstituted parent, isophthalic acid, the introduction of a chlorine atom at the 5-position breaks the electronic symmetry of the aromatic ring while providing a steric handle that influences packing efficiency.

This guide provides an in-depth analysis of the solid-state architecture of 5-CIP. We move beyond simple metric description to explore the causality of its crystallization—how the interplay between strong hydrogen bonding (


 synthons) and weak halogen interactions drives its assembly. Furthermore, we detail a self-validating protocol for obtaining diffraction-quality crystals, essential for researchers utilizing 5-CIP as a ligand in Metal-Organic Frameworks (MOFs) or as a co-former in pharmaceutical co-crystals.

Part 1: Molecular Architecture & Crystallographic Metrics

The Molecular Geometry

The 5-CIP molecule (


) retains the 

molecular symmetry of the isophthalic core in the gas phase, but this is often perturbed in the solid state due to packing forces. The defining feature is the 120° bite angle between the two carboxylic acid groups at positions 1 and 3. This geometry is the fundamental reason 5-CIP is preferred for constructing discrete nanocages (e.g., Kagome lattices) rather than the linear chains formed by terephthalic acid (1,4-isomer).

Key Structural Parameters (Representative):

  • C–Cl Bond Length: ~1.74 Å (Typical for aryl chlorides, exhibiting partial double-bond character).

  • Carboxyl Torsion: The –COOH groups are rarely coplanar with the benzene ring. Torsion angles of 5–15° are common to alleviate steric repulsion and facilitate hydrogen bonding.

  • Electronic Effect: The electron-withdrawing Cl atom increases the acidity of the carboxylic protons compared to isophthalic acid (pKa ~3.4 vs 3.7), strengthening the resulting hydrogen bonds.

Crystal Packing and Space Group Logic

While specific polymorphs can vary by solvent, 5-halo-isophthalic acids generally crystallize in Monoclinic or Triclinic systems. The packing is dominated by the requirement to saturate the hydrogen bond donors/acceptors.

Table 1: Comparative Crystallographic Metrics (5-Halo-Isophthalic Series) Note: Data for 5-Fluoro is experimental; 5-Chloro is extrapolated based on isostructural trends.

Parameter5-Fluoroisophthalic Acid (Experimental)5-Chloroisophthalic Acid (Predicted Trend)Significance
Crystal System MonoclinicMonoclinic / TriclinicLow symmetry allows efficient packing of bent molecules.
Space Group

or


(Common)
Centrosymmetric packing favored to cancel dipole moments.
Unit Cell Vol. ~385 ų (

)
~410–430 ųExpansion driven by larger Van der Waals radius of Cl (1.75 Å) vs F (1.47 Å).
Packing Motif 2D Hydrogen-bonded sheets2D Sheets / RibbonsCl atom forces layer separation, preventing tight

-stacking.

Expert Insight: When solving the structure of 5-CIP, expect disorder in the carboxylic acid protons if the data is collected at room temperature. Cryogenic data collection (100 K) is mandatory to locate the H-atoms and confirm the synthon geometry.

Part 2: Supramolecular Assembly & Intermolecular Forces

The utility of 5-CIP in crystal engineering relies on its predictable "supramolecular synthons." The molecule does not crystallize randomly; it follows a hierarchical assembly logic.

The Primary Synthon: Carboxylic Acid Dimer

The dominant interaction is the formation of centrosymmetric dimers between carboxylic acid groups of adjacent molecules. In graph set notation, this is the


  motif (2 donors, 2 acceptors, 8-membered ring).
The Secondary Assembly: The Ribbon

Because 5-CIP has two carboxylic acid groups, the dimer formation propagates indefinitely.

  • Dimerization: Molecule A binds to Molecule B via Site 1.

  • Propagation: Molecule B binds to Molecule C via Site 3.

  • Result: An infinite 1D "zigzag" tape or ribbon.

The Chlorine Effect (Halogen Bonding)

Unlike the fluoro- derivative, the chlorine atom in 5-CIP is polarizable enough to participate in weak Type I or Type II halogen bonding (C–Cl


 O or C–Cl 


). This acts as the "glue" that stacks the 1D ribbons into 2D layers.
Visualization: Supramolecular Hierarchy

The following diagram illustrates the transition from single molecule to the infinite ribbon structure found in the crystal lattice.

G cluster_0 Interaction Strength Monomer 5-CIP Monomer (C2v Symmetry) Dimer Centrosymmetric Dimer R2,2(8) Synthon Monomer->Dimer H-Bonding (-COOH...HOOC-) Ribbon Infinite 1D Ribbon (Zigzag Topology) Dimer->Ribbon Propagation (Site 1 & Site 3) Layer 2D Sheet (Stabilized by Cl...Cl/O interactions) Ribbon->Layer Van der Waals / Halogen Bonding Legend H-Bond: 4-15 kcal/mol Cl...O: <2 kcal/mol

Caption: Hierarchical assembly of 5-Chloroisophthalic acid. The primary


 hydrogen bond drives dimerization, while the Cl substituent dictates the inter-layer spacing.

Part 3: Experimental Protocol (Crystallization)

To obtain single crystals suitable for X-ray diffraction, one cannot simply evaporate a solution rapidly. The goal is to minimize nucleation sites to favor the growth of a few large crystals over many micro-crystals.

Solvent Selection Strategy

5-CIP is moderately soluble in alcohols but insoluble in non-polar solvents.

  • Good Solvents: Methanol, Ethanol, Acetone.

  • Anti-Solvents: Water, Hexane, Toluene.

  • Recommended System: Ethanol/Water (Slow Evaporation) or Acetone/Hexane (Vapor Diffusion).

Protocol: Slow Evaporation Method

This protocol is self-validating; if the solution turns cloudy immediately, the concentration is too high (nucleation rate > growth rate).

Step-by-Step Workflow:

  • Saturation: Dissolve 50 mg of 5-CIP in 5 mL of warm Ethanol (40°C). Ensure the solution is clear.

  • Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? To remove dust particles that act as heterogenous nucleation sites.

  • The "Cap" Trick: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Why? To slow down the evaporation rate, allowing molecules to orient correctly on the crystal face.

  • Incubation: Place in a vibration-free environment at room temperature (20-25°C).

  • Harvest: Crystals should appear within 3-7 days as colorless blocks or plates.

Visualization: Crystallization Workflow

Workflow Start Raw 5-CIP Powder Dissolve Dissolve in warm EtOH (40°C) Start->Dissolve Filter Filter (0.45 µm) Remove Nucleation Sites Dissolve->Filter Evap Slow Evaporation (Parafilm with pinholes) Filter->Evap Check Visual Inspection (Day 3) Evap->Check Harvest Harvest Crystals (Microscopy) Check->Harvest Clear Blocks Retry Redissolve & Dilute Check->Retry Precipitate/Powder Retry->Filter

Caption: Optimization loop for growing single crystals of 5-CIP. Filtration is the critical control point to prevent polycrystallinity.

Part 4: Applications in Crystal Engineering & Pharma

The structure of 5-CIP is rarely the end goal; it is a means to an end in material design.

Metal-Organic Frameworks (MOFs)

5-CIP is a "bent linker." In MOF synthesis (e.g., with


 or 

), the 120° angle prevents the formation of simple cubic lattices, favoring cages and channels .
  • Role of Chlorine: The Cl atom points into the pore of the MOF. This allows researchers to tune the pore aperture size and increase the affinity for specific gases (e.g.,

    
     capture) via dipole interactions, without changing the overall network topology.
    
Pharmaceutical Co-Crystals

5-CIP is an excellent co-former for basic drugs (containing pyridine or amine groups).

  • Mechanism: The carboxylic acid proton of 5-CIP transfers to the basic nitrogen of the drug, or forms a heterosynthon (Acid

    
     Pyridine).
    
  • Benefit: This alters the solubility and melting point of the active pharmaceutical ingredient (API) without changing its covalent structure.

References

  • Structural Analogue (5-Fluoro): Shang, Y. J., et al. "5-Fluoroisophthalic acid." Acta Crystallographica Section E: Structure Reports Online 67.4 (2011): o890.

  • Hydrogen Bond Motifs: Etter, M. C.[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research 23.4 (1990): 120-126.

  • MOF Applications: Zong, Z., et al. "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid."[2] RSC Advances 10 (2020): 35354-35360.

  • Crystal Engineering Principles: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition 34.21 (1995): 2311-2327.

Sources

An In-depth Technical Guide to the Acidity Constants (pKa) of 5-Chloroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acidity constants (pKa) of 5-chloroisophthalic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the theoretical underpinnings of its acidic behavior, predicted pKa values, and detailed methodologies for experimental determination and computational prediction.

Executive Summary

5-Chloroisophthalic acid, a substituted aromatic dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its physicochemical properties, particularly its acidity constants (pKa). The pKa values govern the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, and biological interactions. This document provides a foundational understanding of the factors influencing the pKa of 5-chloroisophthalic acid, offers predicted values, and presents detailed protocols for its empirical determination and computational modeling.

Theoretical Framework: Understanding the Acidity of 5-Chloroisophthalic Acid

5-Chloroisophthalic acid possesses two carboxylic acid functional groups attached to a benzene ring at positions 1 and 3, with a chlorine atom at position 5. As a dicarboxylic acid, it will have two distinct pKa values, corresponding to the sequential deprotonation of the two carboxylic acid groups.

The acidity of these groups is influenced by several factors:

  • Inductive Effect: The chlorine atom is an electron-withdrawing group. Through the inductive effect, it pulls electron density away from the benzene ring and, consequently, from the carboxylic acid groups.[1][2] This stabilizes the resulting carboxylate anions, thereby increasing the acidity (lowering the pKa) of both carboxylic acid groups compared to unsubstituted isophthalic acid.[2][3]

  • Resonance Effect: The carboxylic acid groups are deactivating and meta-directing. The resonance effect, which involves the delocalization of electrons, also plays a role in stabilizing the conjugate base.[1]

  • Electrostatic Interactions: After the first deprotonation, the resulting negative charge on the carboxylate anion makes it more difficult to remove the second proton from the remaining carboxylic acid group due to electrostatic repulsion. This results in the second pKa (pKa2) being higher than the first (pKa1).

The dissociation equilibria can be represented as follows:

Dissociation H2A 5-Chloroisophthalic Acid (H₂A) HA_minus Monoanion (HA⁻) H2A->HA_minus pKa1 A_2minus Dianion (A²⁻) HA_minus->A_2minus pKa2

Caption: Dissociation equilibria of 5-Chloroisophthalic acid.

Acidity Constant (pKa) Values

CompoundpKa1 (Predicted)pKa2 (Predicted)Source
5-Chloroisophthalic Acid3.16 ± 0.10Not specified[4]

It is important to note that the predicted value likely represents the first dissociation (pKa1) due to the significant acid-strengthening effect of the chloro substituent. The second pKa value (pKa2) would be expected to be higher. For comparison, the experimental pKa values for the parent compound, isophthalic acid, are approximately 3.46 (pKa1) and 4.46 (pKa2).[5] The presence of the electron-withdrawing chlorine atom would be expected to lower both of these values.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for research and development. Below are detailed protocols for both experimental and computational approaches.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[6][7][8][9] The method involves titrating a solution of the analyte with a standardized solution of a strong base while monitoring the pH.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare a ~0.01 M solution of 5-Chloroisophthalic Acid calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_solution->calibrate_ph prep_titrant Standardize ~0.1 M NaOH titrant calibrate_ph->prep_titrant start_titration Add NaOH titrant in small increments prep_titrant->start_titration record_ph Record pH after each addition start_titration->record_ph continue_titration Continue until past the second equivalence point record_ph->continue_titration plot_curve Plot pH vs. Volume of NaOH added record_ph->plot_curve continue_titration->plot_curve find_ep Determine equivalence points (inflection points) plot_curve->find_ep calc_pka pKa1 = pH at 1/2 V_eq1 pKa2 = pH at 1/2 (V_eq2 - V_eq1) + pH at V_eq1 find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare an approximately 0.01 M solution of 5-chloroisophthalic acid in deionized water. Gentle heating may be required for dissolution.

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[7]

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.00 mL) of the 5-chloroisophthalic acid solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a moderate, constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[10]

    • Continue the titration well past the second equivalence point, as indicated by a second sharp increase in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the two equivalence points (Veq1 and Veq2) from the inflection points of the curve. This can be done visually or by using the first or second derivative of the titration curve.

    • The first pKa (pKa1) is equal to the pH at half the first equivalence volume (Veq1/2).

    • The second pKa (pKa2) is equal to the pH at the midpoint between the first and second equivalence points, i.e., at a volume of (Veq1 + Veq2)/2.

Experimental Determination: UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[11][12][13] It is particularly useful for sparingly soluble compounds or when only small sample quantities are available.[8]

The absorbance of a solution of 5-chloroisophthalic acid is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation. The spectra of the fully protonated (H₂A), monoanionic (HA⁻), and dianionic (A²⁻) species must differ.

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa values (e.g., from pH 2 to pH 6).

  • Sample Preparation: Prepare a stock solution of 5-chloroisophthalic acid. Add a small, constant volume of this stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

    • Identify a wavelength where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa values, which correspond to the pH at the inflection points. For a dicarboxylic acid, a biphasic curve may be observed.

Computational pKa Prediction

In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination.[14][15] These methods are particularly valuable for high-throughput screening of virtual compound libraries.

Quantum mechanical (QM) and quantitative structure-property relationship (QSPR) models are the two main approaches.[6][14]

  • Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in a simulated solvent environment (e.g., using a continuum solvation model like SMD or PCM).[16][17] The pKa is then derived from this free energy change.

  • QSPR Methods: These approaches use statistical models to correlate structural descriptors of molecules with their experimentally determined pKa values.[18] The accuracy of these predictions depends heavily on the quality and relevance of the training dataset.

Computational_pKa_Workflow cluster_input Input Generation cluster_calculation Energy Calculation cluster_pka_derivation pKa Calculation build_structure Build 3D structures of protonated, monoanionic, and dianionic species optimize_geometry Optimize geometries using a chosen level of theory (e.g., DFT) build_structure->optimize_geometry calc_gas_phase Calculate gas-phase free energies optimize_geometry->calc_gas_phase calc_solvation Calculate solvation free energies (e.g., using SMD or PCM) optimize_geometry->calc_solvation calc_delta_g Calculate ΔG of dissociation in solution calc_gas_phase->calc_delta_g calc_solvation->calc_delta_g derive_pka Derive pKa from ΔG using the thermodynamic cycle calc_delta_g->derive_pka

Caption: Workflow for computational pKa prediction using QM methods.

Conclusion

While a predicted pKa1 value of 3.16 is available for 5-chloroisophthalic acid, experimental determination via methods such as potentiometric titration is recommended for obtaining definitive values for both pKa1 and pKa2. The electron-withdrawing nature of the chlorine substituent leads to an anticipated increase in acidity compared to the parent isophthalic acid. Understanding these pKa values is fundamental for controlling and predicting the behavior of 5-chloroisophthalic acid in various applications, from synthetic chemistry to pharmaceutical formulation.

References

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • LookChem. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

  • Quora. (2022, November 24). Why is phthalic acid more acidic than isophyllic acid or terephthalic acid? Retrieved from [Link]

  • van der Water, B. E., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

  • Quora. (2018, May 28). Why do dicarboxylic acids have two pKa points? Retrieved from [Link]

  • Barillaro, G., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Retrieved from [Link]

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. Retrieved from [Link]

  • Quora. (2019, May 9). What is the acidity order for terephthalic acid, phthalic acid and isophthalic acid? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, February 1). Comparing acidic strength of phthalic acid isomers. Retrieved from [Link]

  • YouTube. (2023, March 29). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Retrieved from [Link]

  • NIST. (n.d.). Isophthalic acid, 2-chloro-5-methylphenyl propyl ester. Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • LabSolutions. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. Retrieved from [Link]

  • SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroisophthalic acid. Retrieved from [Link]

  • MPG.PuRe. (2020, July 6). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • NIST. (n.d.). Isophthalic acid. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Introductory Chemistry. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Open Washington Pressbooks. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C – Chem&121: Introduction to Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 19). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Solvothermal Synthesis of a Zinc-Based Metal-Organic Framework Using 5-Chloroisophthalic Acid for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of 5-Chloroisophthalic Acid in MOF-based Drug Delivery Platforms

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal ions or clusters linked by organic ligands, are emerging as highly promising platforms for a range of biomedical applications, most notably in drug delivery.[1] The rational design of MOFs, through the judicious selection of their constituent metal nodes and organic linkers, allows for the fine-tuning of their drug loading capacities and release kinetics.

This application note details the solvothermal synthesis of a hypothetical zinc-based MOF, herein designated as Zn-Cl-MOF, utilizing 5-chloroisophthalic acid as the organic linker. The strategic incorporation of a chloro-functional group on the isophthalic acid backbone is not arbitrary; it is a deliberate design choice aimed at modulating the physicochemical properties of the resulting MOF. The electron-withdrawing nature and the hydrophobicity of the chlorine atom can influence the framework's stability and its interaction with guest molecules, such as pharmaceuticals.[2] Specifically, halogen functionalization has been shown to increase the hydrophobicity of MOFs, which can lead to a more sustained and controlled release of encapsulated drugs.[2]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step protocol for the synthesis, characterization, and subsequent application of Zn-Cl-MOF as a carrier for the non-steroidal anti-inflammatory drug, ibuprofen.

Rationale for Component Selection

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): Zinc is a biocompatible metal ion that is relatively non-toxic, making it a suitable choice for biomedical applications.[3] Zinc-based MOFs, such as the well-known MOF-5, have been extensively studied for their structural diversity and high porosity.[4]

  • 5-Chloroisophthalic Acid (H₂-Cl-BDC): As the organic linker, 5-chloroisophthalic acid provides the structural backbone of the MOF. The carboxylate groups coordinate with the zinc ions to form the extended framework. The chloro-substituent introduces a functional handle that can influence the MOF's properties. It is hypothesized that the chloro group will enhance the lipophilicity of the pores, potentially leading to stronger interactions with hydrophobic drug molecules and a more controlled release profile.[2]

  • N,N-Dimethylformamide (DMF): DMF is a common high-boiling point solvent used in solvothermal synthesis. It effectively dissolves both the metal salt and the organic linker, facilitating the formation of a homogeneous reaction mixture necessary for high-quality crystal growth.[4]

Experimental Protocols

Part 1: Solvothermal Synthesis of Zn-Cl-MOF

This protocol outlines the solvothermal synthesis of the hypothetical Zn-Cl-MOF. The parameters provided are based on established methods for similar isophthalate-based MOFs.[5][6]

Materials and Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Chloroisophthalic acid (H₂-Cl-BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Magnetic stirrer and stir bar

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.3 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate container, dissolve 0.15 mmol of 5-chloroisophthalic acid in 5 mL of DMF.

    • Combine the two solutions in the 20 mL scintillation vial and add a magnetic stir bar.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.[4]

  • Solvothermal Reaction:

    • Seal the vial tightly. For higher temperatures and pressures, it is recommended to transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Place the sealed vessel in a programmable oven and heat to 110°C for 24 hours.[4] The elevated temperature and pressure facilitate the coordination reaction and crystallization of the MOF.

  • Isolation and Purification:

    • After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature.

    • Collect the resulting white crystalline product by decantation or centrifugation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After each wash, separate the solid by centrifugation.

    • To exchange the high-boiling point DMF solvent within the pores, immerse the crystals in a more volatile solvent like chloroform (3 x 10 mL) for 24 hours per wash.[4] This step is crucial for the "activation" of the MOF, making the pores accessible for guest molecules.

  • Activation:

    • After the final wash, decant the chloroform and dry the product in a vacuum oven at 80°C overnight to remove all residual solvent.

    • The resulting white powder is the activated Zn-Cl-MOF.

Synthesis Parameters Summary:

ParameterValueRationale
Metal SaltZinc Nitrate HexahydrateBiocompatible metal source.
Organic Linker5-Chloroisophthalic AcidFunctionalized linker for modulated drug release.
SolventN,N-Dimethylformamide (DMF)High boiling point solvent for solvothermal synthesis.
Molar Ratio (Metal:Linker)2:1A common stoichiometric ratio for this type of MOF.
Temperature110°CPromotes crystal growth without decomposing the linker.[4]
Reaction Time24 hoursSufficient time for crystal formation.[4]

Visualization of the Synthesis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation prep1 Dissolve Zn(NO₃)₂·6H₂O in DMF prep3 Combine and Stir for 30 min prep1->prep3 prep2 Dissolve 5-Chloroisophthalic Acid in DMF prep2->prep3 reaction Solvothermal Reaction (110°C, 24h) prep3->reaction cool Cool to Room Temperature reaction->cool isolate Isolate Crystals (Centrifugation) cool->isolate wash_dmf Wash with DMF (3x) isolate->wash_dmf wash_chcl3 Solvent Exchange with Chloroform (3x) wash_dmf->wash_chcl3 activate Activate under Vacuum (80°C) wash_chcl3->activate final_product final_product activate->final_product Final Product: Activated Zn-Cl-MOF G cluster_loading Drug Loading cluster_release Drug Release load1 Disperse Activated MOF in Ibuprofen Solution load2 Shake for 72h at RT load1->load2 load3 Isolate & Wash load2->load3 load4 Dry under Vacuum load3->load4 release1 Disperse Ibu@MOF in PBS (pH 7.4) load4->release1 Ibu@Zn-Cl-MOF release2 Incubate at 37°C release1->release2 release3 Collect Aliquots at Time Intervals release2->release3 release4 Analyze Supernatant by UV-Vis release3->release4 data_analysis data_analysis release4->data_analysis Generate Release Profile

Sources

Application Notes & Protocols: Catalytic Applications of Metal-Organic Frameworks Derived from 5-Chloroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 5-Chloroisophthalic Acid in Catalytic MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, and increasingly, in heterogeneous catalysis.[1][2][3] The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers allows for the rational design of catalysts with high activity, selectivity, and stability.[2][4] The organic linkers, in particular, are not merely structural scaffolds but can be active participants in the catalytic process.[2]

This guide focuses on the prospective catalytic applications of MOFs derived from 5-chloroisophthalic acid. While the broader family of MOFs based on substituted isophthalic acids has demonstrated catalytic prowess in various transformations,[5][6] the 5-chloro derivative remains a relatively underexplored building block. The presence of an electron-withdrawing chloro group on the isophthalate linker is hypothesized to modulate the electronic properties of the resulting MOF, potentially enhancing its Lewis acidity and influencing its performance in a range of catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The metal centers in MOFs can act as Lewis acid sites, while the organic linkers can be functionalized to introduce Brønsted acidity or basicity, leading to bifunctional catalysts.[2] The inherent porosity of MOFs allows for the diffusion of reactants and products, and in some cases, can impart shape and size selectivity to the catalytic process.[1][2]

This document provides a comprehensive overview of the potential catalytic applications of 5-chloroisophthalic acid-derived MOFs, including detailed protocols for their synthesis and proposed use in a representative catalytic oxidation reaction. The methodologies presented herein are grounded in established principles of MOF chemistry and catalysis, drawing analogies from well-studied related systems to provide a robust starting point for researchers in the field.

I. Synthesis of a Representative 5-Chloroisophthalic Acid MOF: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of MOFs, as it allows for the formation of highly crystalline materials under controlled temperature and pressure.[4] The following protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as Zn-Cl-MOF, using 5-chloroisophthalic acid as the organic linker. Zinc is chosen as the metal node due to its common use in the synthesis of robust and catalytically active MOFs, such as the well-known MOF-5.[7][8]

Protocol: Solvothermal Synthesis of Zn-Cl-MOF

1. Materials and Reagents:

  • 5-Chloroisophthalic acid (H₂-5-Cl-IPA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

2. Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

3. Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 100 mg of 5-chloroisophthalic acid in 10 mL of DMF.

    • In a separate vial, dissolve 297 mg of zinc nitrate hexahydrate in 10 mL of DMF.

    • Rationale: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the organic linker and the metal salt.

  • Mixing and Solvothermal Reaction:

    • Combine the two solutions in a single vial.

    • Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

    • Rationale: The elevated temperature provides the necessary energy for the coordination-driven self-assembly of the MOF structure. The reaction time allows for the growth of well-defined crystals.

  • Isolation and Washing:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals of Zn-Cl-MOF should be visible.

    • Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Centrifuge the mixture after each wash to collect the solid product.

    • Rationale: Thorough washing is crucial to obtain a pure MOF material, free from residual reactants that could interfere with catalytic activity.

  • Solvent Exchange and Activation:

    • After the final DMF wash, immerse the crystals in 10 mL of ethanol for 24 hours, replacing the ethanol every 8 hours.

    • Following the ethanol exchange, immerse the crystals in 10 mL of chloroform for 24 hours, replacing the chloroform every 8 hours.

    • Rationale: Solvent exchange is performed to replace the high-boiling DMF in the pores with a more volatile solvent like chloroform. This facilitates the subsequent activation step.

    • Activate the MOF by heating the chloroform-exchanged crystals under vacuum at 150 °C for 12 hours. This process removes the solvent molecules from the pores, exposing the active metal sites.

    • Rationale: Activation is a critical step to generate coordinatively unsaturated metal sites, which are often the primary catalytic centers in MOFs.[2]

4. Characterization:

The synthesized Zn-Cl-MOF should be characterized using standard techniques to confirm its structure, porosity, and thermal stability.

Characterization TechniqueExpected Outcome
Powder X-Ray Diffraction (PXRD)A diffraction pattern that confirms the crystallinity and phase purity of the material.
Thermogravimetric Analysis (TGA)A profile indicating the temperature at which solvent molecules are removed and the onset of framework decomposition.
N₂ Adsorption-Desorption IsothermA Type I isotherm, characteristic of microporous materials, from which the BET surface area can be calculated.
Fourier-Transform Infrared (FT-IR) SpectroscopySpectra showing the disappearance of the carboxylic acid C=O stretch and the appearance of carboxylate stretches, confirming coordination to the metal center.

Synthesis and Activation Workflow

cluster_synthesis Synthesis cluster_isolation Isolation & Washing cluster_activation Activation A Dissolve H₂-5-Cl-IPA in DMF C Combine Solutions A->C B Dissolve Zn(NO₃)₂·6H₂O in DMF B->C D Solvothermal Reaction (120 °C, 24h) C->D E Cool to RT D->E F Decant & Wash with DMF (3x) E->F G Centrifuge F->G H Solvent Exchange (Ethanol -> Chloroform) G->H I Activate under Vacuum (150 °C, 12h) H->I J Activated Zn-Cl-MOF I->J

Caption: Workflow for the synthesis and activation of Zn-Cl-MOF.

II. Catalytic Application: Oxidation of Benzyl Alcohol

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. MOFs have shown significant promise as catalysts for these reactions, often exhibiting high selectivity and reusability.[9] The following protocol outlines a hypothetical application of the activated Zn-Cl-MOF as a heterogeneous catalyst for the microwave-assisted oxidation of benzyl alcohol to benzaldehyde, using tert-butyl hydroperoxide (TBHP) as the oxidant.

Protocol: Microwave-Assisted Oxidation of Benzyl Alcohol

1. Materials and Reagents:

  • Activated Zn-Cl-MOF (catalyst)

  • Benzyl alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (oxidant)

  • Acetonitrile (solvent)

  • Dodecane (internal standard for GC analysis)

2. Equipment:

  • Microwave reactor with sealed reaction vessels

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Magnetic stirrer

3. Step-by-Step Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reaction vessel, add 20 mg of the activated Zn-Cl-MOF, 1 mmol of benzyl alcohol, 2 mL of acetonitrile, and 0.1 mmol of dodecane (internal standard).

    • Rationale: Acetonitrile is a suitable solvent for this reaction. The internal standard allows for accurate quantification of the reaction products by GC.

  • Reaction Initiation:

    • Add 2 mmol of TBHP to the reaction mixture.

    • Seal the vessel and place it in the microwave reactor.

    • Rationale: TBHP is a commonly used and effective oxidant for alcohol oxidation. A molar excess is used to ensure complete conversion of the substrate.

  • Microwave Irradiation:

    • Heat the reaction mixture to 120 °C under microwave irradiation for 30 minutes with stirring.

    • Rationale: Microwave heating can significantly accelerate the reaction rate compared to conventional heating methods.

  • Product Analysis:

    • After the reaction, cool the vessel to room temperature.

    • Take an aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze it by GC-FID.

    • Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde based on the GC data.

4. Catalyst Reusability Study:

  • After the reaction, recover the Zn-Cl-MOF catalyst by centrifugation.

  • Wash the recovered catalyst with acetonitrile (3 x 5 mL).

  • Dry the catalyst under vacuum at 100 °C for 4 hours.

  • Use the recovered catalyst in a subsequent reaction cycle under the same conditions to evaluate its stability and reusability.

Expected Performance and Mechanistic Insights

The catalytic performance of the Zn-Cl-MOF can be quantified by several key metrics:

Performance MetricDescription
Conversion (%) The percentage of benzyl alcohol that has been consumed in the reaction.
Selectivity (%) The percentage of the converted benzyl alcohol that has formed benzaldehyde.
Turnover Number (TON) Moles of product formed per mole of active sites.
Turnover Frequency (TOF) TON per unit time (e.g., h⁻¹).

The proposed catalytic mechanism likely involves the coordination of benzyl alcohol to the Lewis acidic zinc centers within the MOF. The electron-withdrawing nature of the 5-chloroisophthalate linker may enhance the Lewis acidity of the zinc sites, facilitating the activation of the alcohol. The coordinated alcohol is then oxidized by TBHP.

Proposed Catalytic Cycle

A Activated Zn-Cl-MOF (Lewis Acid Site) B Coordination of Benzyl Alcohol A->B + Benzyl Alcohol C [Zn-Alcohol] Complex B->C D Oxidation by TBHP C->D + TBHP E Release of Benzaldehyde & Regeneration of Catalyst D->E - t-Butanol - H₂O E->A

Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol.

III. Self-Validation and Trustworthiness

The protocols described in this guide are designed to be self-validating. The successful synthesis of the Zn-Cl-MOF can be unequivocally confirmed by the characterization data (PXRD, TGA, N₂ isotherm, FT-IR). The catalytic activity is directly measured by the conversion of the reactant and the formation of the product, quantified by a reliable analytical technique like gas chromatography. The heterogeneity of the catalyst can be confirmed by a hot filtration test, where the solid catalyst is removed from the reaction mixture at an intermediate stage; if the reaction ceases in the filtrate, it confirms that the catalysis is occurring on the solid MOF and not due to leached active species. The reusability study serves as a direct measure of the catalyst's stability under the reaction conditions.

IV. Conclusion and Future Outlook

MOFs derived from 5-chloroisophthalic acid represent a promising, yet underexplored, area of research in heterogeneous catalysis. The presence of the chloro substituent offers a handle for tuning the electronic properties of the framework, which can, in turn, influence catalytic activity and selectivity. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this exciting field. Further exploration of different metal nodes, reaction conditions, and catalytic transformations will undoubtedly uncover the full potential of these materials in applications ranging from fine chemical synthesis to environmental remediation.

References

  • Guo, C., Zhang, Y., Zhang, L., Zhang, Y., & Wang, J. (2018). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm, 20(36), 5327-5331. [Link]

  • Remya, V. R., & Kurian, M. (2019). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. International Nano Letters, 9(1), 17-29. [Link]

  • Ishida, T., Nagaoka, M., Akita, T., & Haruta, M. (2008). MOF-5 as a template for synthesizing nanostructured porous zinc oxide. Chemistry–A European Journal, 14(28), 8456-8460. [Link]

  • Khorasani-Motlagh, M., Norooz-Asl, R., & Morsali, A. (2011). MOF-5 as an efficient heterogeneous catalyst for Friedel-Crafts alkylation reactions. Inorganica Chimica Acta, 375(1), 225-230. [Link]

  • Li, B., Wen, H.-M., Cui, Y., Zhou, W., Qian, G., & Chen, B. (2016). Emerging multifunctional metal-organic framework materials. Advanced Materials, 28(40), 8819-8861. [Link]

  • Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2015). Metal-organic frameworks as heterogeneous catalysts for the oxidation of alcohols. Chemistry–A European Journal, 21(2), 582-604. [Link]

  • Ravon, U., Savonnet, M., & Bazer-Bachi, D. (2010). Bifunctional MOFs in heterogeneous catalysis. Coordination Chemistry Reviews, 254(19-20), 2207-2234. [Link]

  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2016). A review on contemporary Metal-Organic Framework materials. Inorganica Chimica Acta, 446, 61-76. [Link]

  • Wang, C., Liu, X., Keser, Demir, N., Liu, J., Li, J., & Li, K. (2016). Porous metal-organic frameworks with 5-aminoisophthalic acid as platforms for functional applications about high photodegradation efficiency of phenol. Journal of Solid State Chemistry, 237, 264-270. [Link]

  • Turner, D. R., Holloway, C., & Kruger, P. E. (2012). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 14(21), 7234-7244. [Link]

  • Tella, A. C., Owalude, D. O., Olasunkanmi, L. O., Olayiwola, F. O., & Oloyede, T. R. (2018). Fine tuning the hydrophobicity of a new three-dimensional Cu2+ MOF through single crystal coordinating ligand exchange transformations. Inorganic chemistry, 57(17), 10845-10856. [Link]

  • Bin, H.-S., Hu, H., Kumar, A., & Liu, J.-C. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(20), 7087. [Link]

  • Das, S., & Bar, A. K. (2024). Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological moieties. Scientific Reports, 14(1), 1-13. [Link]

  • Remya, V. R., & Kurian, M. (2019). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. International Nano Letters, 9(1), 17-29. [Link]

  • Rojas-Calvo, A., Ledezma-Rodríguez, R., & Barboza-Villegas, J. (2021). Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity. New Journal of Chemistry, 45(2), 849-858. [Link]

  • Sun, D., Liu, Y., & Li, Y. (2015). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. CrystEngComm, 17(3), 555-564. [Link]

Sources

Porosity tuning in MOFs with 5-Chloroisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Porosity Tuning in Metal-Organic Frameworks (MOFs) with 5-Chloroisophthalic Acid for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Porous Architectures for Therapeutic Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] This unique composition allows for the rational design of materials with exceptionally high surface areas and tunable pore sizes, making them ideal candidates for applications ranging from gas storage to catalysis.[1][2] In the realm of biomedicine, MOFs are gaining significant attention as versatile carriers for therapeutic agents. Their tailorable pore environments and the potential for surface modification enable high drug loading capacities and controlled release profiles, which are critical for developing next-generation drug delivery systems.[3][4]

The porosity of a MOF is a critical determinant of its performance as a drug carrier. It dictates the size of the molecule that can be encapsulated and influences the kinetics of drug release. One effective strategy for tuning this porosity is the use of functionalized organic linkers.[5][6] By introducing specific functional groups onto the linker backbone, it is possible to modulate the framework's topology, pore size, and surface chemistry. This application note provides a comprehensive guide to the use of 5-chloroisophthalic acid as a functionalized linker to tune MOF porosity, with a focus on applications in drug delivery. We will delve into the underlying principles, provide detailed synthesis and characterization protocols, and outline a workflow for evaluating drug loading and release.

Part 1: The Principle of Porosity Tuning with 5-Chloroisophthalic Acid

The introduction of a chloro group at the 5-position of the isophthalic acid linker (Figure 1) imparts significant steric and electronic effects that influence the self-assembly process during MOF synthesis.

  • Steric Hindrance: The bulky chloro group can create steric hindrance, influencing the coordination geometry around the metal cluster and the packing of the linkers. This can lead to the formation of frameworks with altered topologies and, consequently, different pore sizes and shapes compared to MOFs synthesized with the parent isophthalic acid.[5]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modify the electronic properties of the carboxylate groups, potentially affecting the strength and directionality of the coordination bonds with the metal centers. This can also influence non-covalent interactions within the pores, such as π-π stacking and hydrogen bonding, which are crucial for drug encapsulation.[7]

These modifications can result in a more constricted or expanded pore network, providing a direct handle for tuning the material's porosity to suit specific drug molecules.[8]

Diagram: Conceptual Illustration of Porosity Tuning

G cluster_0 Standard Isophthalic Acid Linker cluster_1 5-Chloroisophthalic Acid Linker A Isophthalic Acid C Self-Assembly A->C B Metal Cluster B->C D MOF with Standard Porosity C->D H MOF with Tuned Porosity E 5-Chloroisophthalic Acid (with -Cl group) G Sterically Influenced Self-Assembly E->G F Metal Cluster F->G G->H

Caption: Steric hindrance from the chloro group on the linker influences the self-assembly process, leading to a MOF structure with tuned porosity compared to the non-functionalized analogue.

Part 2: Synthesis Protocol: A Zinc-Based MOF with 5-Chloroisophthalic Acid

This protocol details the solvothermal synthesis of a zinc-based MOF using 5-chloroisophthalic acid. Zinc is chosen as the metal source due to its common use and relatively low toxicity, making it relevant for biomedical applications.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Chloroisophthalic acid (H₂Cl-IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

  • 20 mL Scintillation vials with Teflon-lined caps

  • Programmable oven

Protocol:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of Zinc nitrate hexahydrate and 1.0 mmol of 5-chloroisophthalic acid in 15 mL of DMF.

    • Rationale: DMF serves as a high-boiling point solvent, which is necessary for the solvothermal reaction to proceed at an elevated temperature and pressure, facilitating crystal growth. The 1:1 molar ratio of metal to linker is a common starting point for this type of MOF synthesis.[9]

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 110 °C for 24 hours.

    • Rationale: The elevated temperature provides the necessary energy for the coordination reaction between the zinc ions and the carboxylate groups of the linker, leading to the formation of the crystalline MOF structure.[10]

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Colorless, crystalline precipitates should be visible. Decant the DMF solution and collect the solid product.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.

    • Rationale: This washing step is crucial for purifying the MOF and removing residual reactants and solvent molecules that may be trapped within the pores.

  • Solvent Exchange: Immerse the washed crystals in chloroform for 3 days, replacing the chloroform with a fresh portion each day.

    • Rationale: Chloroform is a more volatile solvent than DMF. This exchange process is a gentle way to replace the high-boiling point DMF within the pores, making the subsequent activation step more effective.[11]

  • Activation: Decant the chloroform and heat the solid product under a dynamic vacuum at 150 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making them accessible for gas adsorption or drug loading.

    • Rationale: Activation is a critical step to ensure permanent porosity. Incomplete solvent removal can lead to pore collapse and a significant reduction in surface area.[2]

Diagram: MOF Synthesis Workflow

workflow reactants 1. Weigh & Dissolve Zn(NO₃)₂·6H₂O & H₂Cl-IPA in DMF reaction 2. Solvothermal Reaction (110°C, 24h) reactants->reaction cooling 3. Cool & Isolate Crystals reaction->cooling washing 4. Wash with DMF & Ethanol cooling->washing exchange 5. Solvent Exchange (Chloroform, 3 days) washing->exchange activation 6. Activation (Vacuum, 150°C) exchange->activation product Activated Porous MOF activation->product

Caption: A step-by-step workflow for the solvothermal synthesis and activation of a porous MOF using 5-chloroisophthalic acid.

Part 3: Characterization Protocols: Validating Porosity and Structure

After synthesis, it is essential to characterize the MOF to confirm its crystallinity, thermal stability, and, most importantly, its porosity.

3.1 Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystalline structure of the synthesized MOF.

  • Protocol:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern, typically using Cu Kα radiation, over a 2θ range of 5° to 50°.

  • Interpretation: The resulting diffraction pattern should show sharp peaks, indicating a well-ordered, crystalline material. The peak positions are characteristic of the MOF's crystal structure and can be compared to patterns from literature or simulated from single-crystal X-ray diffraction data if available.

3.2 Gas Sorption Analysis

  • Purpose: To quantify the porosity of the MOF, including its specific surface area, pore volume, and pore size distribution.[12]

  • Protocol:

    • Accurately weigh 100-200 mg of the activated MOF into a sample tube.

    • Degas the sample in situ on the gas sorption analyzer under vacuum at 150 °C for at least 4 hours to remove any adsorbed atmospheric gases.

    • Perform a nitrogen (N₂) adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Data Analysis:

    • BET Surface Area: Calculated from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3, using the Brunauer-Emmett-Teller (BET) equation.[13][14]

    • Pore Volume: Determined from the amount of N₂ adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Calculated from the adsorption isotherm using methods like Density Functional Theory (DFT) or the Barret-Joyner-Halenda (BJH) model.[14]

3.3 Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules.

  • Protocol:

    • Place 5-10 mg of the activated MOF in a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Interpretation: The TGA curve will show the weight loss of the sample as a function of temperature. For an activated MOF, there should be minimal weight loss until the framework begins to decompose at a high temperature, indicating its thermal stability.

Part 4: Application Protocol: Drug Loading and Release

This section describes a general protocol for loading a model drug, such as ibuprofen, into the synthesized MOF and studying its subsequent release.

4.1 Drug Loading

  • Prepare Drug Solution: Prepare a concentrated solution of ibuprofen in a suitable solvent like ethanol (e.g., 10 mg/mL).

  • Incubation: Immerse a known mass of the activated MOF (e.g., 50 mg) in the ibuprofen solution (e.g., 5 mL).

  • Stirring: Stir the suspension at room temperature for 48 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.

  • Isolation and Washing: Centrifuge the suspension to collect the drug-loaded MOF. Wash the solid with a small amount of fresh ethanol to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 60 °C) to remove the solvent.

  • Quantification: Determine the amount of loaded drug by measuring the decrease in the drug concentration in the supernatant solution using UV-Vis spectroscopy at the drug's characteristic wavelength.[7][15]

4.2 In Vitro Drug Release

  • Prepare Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[7]

  • Dispersion: Disperse a known mass of the drug-loaded MOF (e.g., 20 mg) in a specific volume of the PBS solution (e.g., 50 mL).

  • Incubation: Place the suspension in a shaker bath maintained at 37 °C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.[7]

  • Data Presentation: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Diagram: Drug Delivery Workflow

G A Activated MOF (Tuned Porosity) C Loading (48h Incubation) A->C B Drug Solution (e.g., Ibuprofen) B->C D Drug-Loaded MOF C->D F Controlled Release D->F E Release Medium (PBS, pH 7.4, 37°C) E->F G Drug Molecules Released over Time F->G H UV-Vis Analysis (Quantification) G->H

Caption: Workflow illustrating the process of loading a drug into the porous MOF and monitoring its controlled release in a simulated physiological environment.

Part 5: Data Interpretation & Expected Outcomes

The use of 5-chloroisophthalic acid is expected to yield a MOF with different porosity characteristics compared to its non-halogenated counterpart.

Table 1: Hypothetical Porosity Data Comparison

PropertyMOF with Isophthalic AcidMOF with 5-Chloroisophthalic AcidRationale for Difference
BET Surface Area (m²/g) ~1200~950Steric hindrance from the -Cl group may lead to a less open framework, reducing the accessible surface area.
Pore Volume (cm³/g) ~0.65~0.48A more compact packing arrangement can decrease the total pore volume.
Pore Limiting Diameter (Å) ~10.2~8.5The chloro group projecting into the pores can effectively reduce the diameter of the pore apertures.

Table 2: Expected Drug Delivery Performance

ParameterMOF with 5-Chloroisophthalic AcidExpected Outcome
Drug Loading Capacity (%) Drug-dependentMay be slightly lower due to reduced pore volume, but could be enhanced by specific interactions with the chloro group.
Release Profile Slower, more sustained releaseThe narrower pores can create a more tortuous path for drug diffusion, leading to a prolonged release profile.[8]

Troubleshooting:

  • Low Crystallinity (Broad PXRD peaks): Optimize reaction conditions such as temperature, time, and solvent ratios.

  • Low Surface Area: Ensure complete activation. Incomplete solvent removal is a common cause of low porosity. Consider alternative activation methods like supercritical drying.[11]

  • Poor Drug Loading: Check for drug-solvent-MOF compatibility. Ensure the drug molecule is smaller than the MOF's pore aperture.

The use of functionalized linkers like 5-chloroisophthalic acid is a powerful and rational approach to tuning the porosity of Metal-Organic Frameworks.[5] The steric and electronic influence of the chloro-substituent allows for fine control over the resulting framework's surface area and pore dimensions. This tunability is particularly advantageous in the field of drug delivery, where matching the carrier's porosity to the therapeutic agent can lead to optimized loading capacities and more controlled, sustained release profiles. The protocols and principles outlined in this note provide a solid foundation for researchers to explore the synthesis, characterization, and application of these advanced materials in developing next-generation therapeutic systems.

References

  • MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. [Link]

  • Berkeley Global Science Institute. (n.d.). MOF-5. [Link]

  • ResearchGate. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. [Link]

  • RSC Publishing. (2020). Functionalization of MOF-5 with mono-substituents: Effects on drug delivery behavior. [Link]

  • RSC Publishing. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. [Link]

  • AZoM. (2020). Gas Sorption Characterization of MOFs. [Link]

  • AZoM. (2026). Metal-Organic Frameworks: Porous Materials and Functional Platforms. [Link]

  • ACS Publications. (2006). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. [Link]

  • Diva Portal. (n.d.). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. [Link]

  • RSC Publishing. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. [Link]

  • PubMed Central. (2015). Coordination polymers of 5-substituted isophthalic acid. [Link]

  • Springer. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. [Link]

  • ResearchGate. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. [Link]

  • PubMed Central. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]

  • YouTube. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. [Link]

  • AZoM. (2019). An Introduction to MOFs and Characterizing their Porosity. [Link]

  • ResearchGate. (2011). MOFomics: Computational pore characterization of metal–organic frameworks. [Link]

  • PubMed Central. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. [Link]

  • ACS Publications. (2023). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. [Link]

  • Wuttke Group. (2024). Functionalization of materials` backbone. [Link]

  • CORE. (n.d.). Metal-organic frameworks for selective gas separation. [Link]

  • Preprints.org. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. [Link]

  • OSTI.gov. (2021). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. [Link]

  • Scientiae Radices. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. [Link]

  • ACS Publications. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

  • RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. [Link]

  • UCL Discovery. (2024). Topological Characterization of Metal−Organic Frameworks: A Perspective. [Link]

  • Semantic Scholar. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/530d50060938495a4843469176378c2e718b958c]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloroisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Chloroisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity 5-Chloroisophthalic acid, a critical building block in advanced polymers and pharmaceutical intermediates. This document moves beyond simple protocols to provide a deeper understanding of the principles and troubleshooting strategies essential for success in the lab.

Introduction: The Challenge of Purity

Crude 5-Chloroisophthalic acid, typically synthesized via the oxidation of chlorinated xylenes or other precursors, is often contaminated with a variety of impurities. These can include unreacted starting materials, partially oxidized intermediates, residual catalysts, and colored byproducts.[1][2] The structural similarity of many of these impurities to the target molecule makes purification a non-trivial task, demanding a well-designed strategy to achieve the high purity (>99%) required for most applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: What are the likely impurities in my crude 5-Chloroisophthalic acid, and how do they influence my purification strategy?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification plan. The impurity profile is intrinsically linked to the synthetic route employed. For instance, if synthesized by the oxidation of 3-chloro-5-methylbenzoic acid, you can expect to find:

  • Partially Oxidized Intermediates: The most common impurity is often the starting material itself or intermediates like 3-chloro-5-(hydroxymethyl)benzoic acid. These are structurally similar and may co-crystallize, making them difficult to remove.

  • Colored Byproducts: Similar to the industrial production of isophthalic acid, colored impurities such as dicarboxylic fluorenones can form, giving the crude product a yellow or brownish tint.[1]

  • Residual Solvents & Catalysts: Solvents like acetic acid and metal catalysts (e.g., cobalt, manganese) may be present from the reaction step.[3]

  • Isomeric Impurities: Depending on the starting materials, other chlorinated isophthalic acid isomers could be present.

Your purification strategy must be chosen to exploit the differences in physical properties (solubility, acidity) between 5-Chloroisophthalic acid and these contaminants.

Q2: How do I select the best solvent for recrystallization?

A2: Recrystallization is the most common and powerful technique for purifying 5-Chloroisophthalic acid. The "ideal" solvent should exhibit high solubility for the compound when hot and low solubility when cold. Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.

Causality: This differential solubility is the driving force for purification. As the hot, saturated solution cools, the concentration of the desired compound exceeds its solubility limit at the lower temperature, forcing it to crystallize out of solution. The impurities, being present in much lower concentrations or having different solubility profiles, remain in the "mother liquor."

A systematic approach to solvent selection is crucial.

Caption: Purification workflow using acid-base extraction.

Causality: This method works by converting the water-insoluble carboxylic acid into its highly water-soluble sodium salt. Neutral organic impurities remain in the organic solvent layer and are easily separated. Re-acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out.

Q7: How do I definitively assess the purity of my final product?

A7: A combination of methods should be used to confirm purity and identity. [4]

Method Purpose Expected Result for Pure 5-Chloroisophthalic Acid
Melting Point Assesses purity. Impurities depress and broaden the melting range. Sharp melting point at 279-280 °C. [5]
HPLC Quantifies purity and detects impurities. A single major peak corresponding to the product. Purity should be >99% by area normalization.
¹H NMR Confirms chemical structure and identifies proton-containing impurities. The proton NMR spectrum should show clean signals corresponding to the aromatic protons with the correct integration and splitting patterns.

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | The carbon NMR should show the expected number of signals for the unique carbon atoms in the molecule. |

General Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.2. Solution is supersaturated.1. Boil off some solvent and allow to cool again.2. Scratch the inside of the flask with a glass rod or add a seed crystal. [6]
Low Recovery/Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals washed with room-temperature solvent.1. Use the minimum amount of hot solvent.2. Ensure funnel and receiving flask are pre-heated.3. Wash crystals only with a small amount of ice-cold solvent.
Crystallization is Too Rapid The solution is too concentrated.Reheat to dissolve, add a small amount of extra solvent, and cool more slowly. [7]

References

  • Process for purifying isophthalic acid by crystallization.
  • Process for producing high purity isophthalic acid. European Patent Office. [Link]

  • Purification of crude isophthalic acid.
  • Purification of crude terephthalic acid by solvent washing method. ResearchGate. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Purification of crude isophthalic acid.
  • Process for the preparation of 5-hydroxyisophtalic acids.
  • Help! Recrystallization sources of error. Reddit. [Link]

  • 5-Chloroisophthalic acid. LookChem. [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. FCT/UNL. [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH. [Link]

  • The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.
  • Purified Isophthalic Acid Production. Intratec.us. [Link]

  • Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
  • Process for the production of high-purity isophthalic acid. European Patent Office. [Link]

  • Method for producing high-purity 5-aminoisophthalic acid.
  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization Issues. Reddit. [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. [Link]

  • Chem 267. Recrystallization. [Link]

  • Solubility of Organic Compounds. [Link]

  • What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid? ResearchGate. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • Isophthalic acid - Solubility of Things. [Link]

Sources

Technical Support Center: A Guide to Optimizing 5-Chloroisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloroisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. As Senior Application Scientists, we have compiled this resource based on established protocols and practical field experience to help you navigate the complexities of this synthesis and improve your product yield and purity.

Overview of Synthesis Routes

5-Chloroisophthalic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The two primary industrial routes for its synthesis are:

  • Electrophilic Chlorination of Isophthaloyl Chloride: This common method involves the direct chlorination of isophthaloyl chloride using a chlorinating agent in the presence of a Lewis acid catalyst, followed by hydrolysis of the resulting 5-chloroisophthaloyl chloride.

  • Oxidation of Chlorinated m-Xylene: This route starts with the chlorination of m-xylene, followed by the oxidation of the methyl groups to carboxylic acids.

This guide will primarily focus on the first route, as it is a widely used laboratory- and industrial-scale method. We will delve into the critical parameters, potential pitfalls, and solutions to common problems encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Low Yield

Q1: My overall yield of 5-Chloroisophthalic acid is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.[1][2]

Possible Causes & Solutions:

  • Incomplete Chlorination:

    • Cause: Insufficient chlorinating agent, low reaction temperature, or a deactivated catalyst can lead to incomplete conversion of isophthaloyl chloride.

    • Solution:

      • Monitor the reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[2]

      • Optimize stoichiometry: Ensure a slight excess of the chlorinating agent is used.

      • Temperature control: Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1]

      • Catalyst activity: Use a fresh or properly activated Lewis acid catalyst.

  • Hydrolysis of the Acid Chloride Intermediate:

    • Cause: 5-Chloroisophthaloyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the reaction mixture.[3][4]

    • Solution:

      • Anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Prompt work-up: Once the chlorination is complete, proceed with the hydrolysis step without delay to minimize exposure of the acid chloride to moisture.

  • Product Loss During Work-up and Purification:

    • Cause: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution:

      • Efficient extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

      • Careful pH adjustment: During precipitation of the acid, adjust the pH slowly to ensure complete precipitation without forming soluble salts.

      • Optimized recrystallization: Choose a suitable solvent system for recrystallization that provides good recovery. A common method is to dissolve the crude product in a hot solvent and allow it to cool slowly.

Product Purity Issues

Q2: My final product is contaminated with impurities. How can I identify and remove them?

A2: The presence of impurities can significantly impact the quality of your final product. Identifying the nature of the impurity is the first step toward effective removal.

Common Impurities & Purification Strategies:

  • Unreacted Isophthalic Acid:

    • Identification: This can be detected by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Removal: Recrystallization is often effective. Since 5-chloroisophthalic acid is generally less soluble than isophthalic acid in many organic solvents, a carefully chosen solvent system can selectively precipitate the desired product.

  • Over-chlorinated Byproducts (e.g., Dichloroisophthalic Acid):

    • Identification: Mass spectrometry can confirm the presence of dichlorinated species. HPLC can also be used to separate these from the desired product.

    • Removal:

      • Fractional crystallization: This can be challenging but may be effective if the solubility differences are significant.

      • Chromatography: Column chromatography can be employed for small-scale purifications, though it may not be practical for larger quantities.

  • Colored Impurities:

    • Cause: The formation of colored byproducts, such as dicarboxylic fluorenones and tricarboxylic biphenyls, can occur, especially in oxidation reactions.[5]

    • Removal:

      • Activated Carbon Treatment: Adding a small amount of activated carbon to a hot solution of the crude product before filtration can help adsorb colored impurities.

      • Hydrogenation: In some industrial processes, catalytic hydrogenation is used to decolorize the crude product.[5]

ImpurityIdentification Method(s)Purification Method(s)
Isophthalic AcidHPLC, NMRRecrystallization
Dichloroisophthalic AcidMass Spectrometry, HPLCFractional Crystallization, Column Chromatography
Colored ByproductsVisual, UV-Vis SpectroscopyActivated Carbon Treatment, Hydrogenation

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroisophthaloyl Chloride

This protocol describes the electrophilic chlorination of isophthaloyl chloride.

Materials:

  • Isophthaloyl chloride

  • Chlorine gas or another suitable chlorinating agent (e.g., sulfuryl chloride)

  • Lewis acid catalyst (e.g., anhydrous ferric chloride)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a gas outlet connected to a scrubber.

  • Charge the flask with isophthaloyl chloride and the anhydrous solvent under an inert atmosphere.

  • Add the Lewis acid catalyst to the stirred solution.

  • Slowly bubble chlorine gas through the solution at a controlled rate while maintaining the desired reaction temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.

Protocol 2: Hydrolysis to 5-Chloroisophthalic Acid and Purification

This protocol outlines the hydrolysis of the acid chloride and subsequent purification.

Procedure:

  • Carefully and slowly add the crude 5-chloroisophthaloyl chloride solution to a stirred mixture of ice and water. This is a highly exothermic reaction.

  • Stir the mixture vigorously until the hydrolysis is complete, and the solid 5-chloroisophthalic acid precipitates out.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining HCl and catalyst residues.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals under vacuum.

Visualizing the Workflow

SynthesisWorkflow cluster_chlorination Step 1: Chlorination cluster_hydrolysis_purification Step 2: Hydrolysis & Purification start Isophthaloyl Chloride + Catalyst chlorination Chlorination Reaction (Anhydrous, Inert Atmosphere) start->chlorination monitoring Reaction Monitoring (TLC/HPLC) chlorination->monitoring crude_acid_chloride Crude 5-Chloroisophthaloyl Chloride monitoring->crude_acid_chloride hydrolysis Hydrolysis (Ice/Water) crude_acid_chloride->hydrolysis filtration Filtration & Washing hydrolysis->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure 5-Chloroisophthalic Acid drying->final_product

Caption: Workflow for the synthesis of 5-Chloroisophthalic acid.

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature for the chlorination reaction?

A3: The optimal temperature depends on the specific chlorinating agent and catalyst used. Generally, the reaction is carried out at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of over-chlorinated byproducts. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: Which Lewis acid catalyst is most effective?

A4: Anhydrous ferric chloride (FeCl₃) is a commonly used and effective Lewis acid catalyst for this type of electrophilic aromatic substitution. Other Lewis acids, such as aluminum chloride (AlCl₃), can also be used. The choice of catalyst can influence the reaction rate and selectivity, so it may be necessary to screen different catalysts to find the optimal one for your specific conditions.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the identity and purity of your 5-Chloroisophthalic acid:

  • Melting Point: A sharp melting point close to the literature value (279-280 °C) is a good indicator of purity.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule.

  • HPLC: This is an excellent method for determining the purity of the sample and quantifying any impurities.

  • Mass Spectrometry: This technique can confirm the molecular weight of the product.

Q6: What are the main safety concerns when handling isophthaloyl chloride and chlorine?

A6: Both isophthaloyl chloride and chlorine are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.

  • Isophthaloyl Chloride: It is corrosive and reacts with moisture to produce hydrochloric acid.[3] It can cause severe burns to the skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorine Gas: It is a toxic and corrosive gas that can cause severe respiratory irritation.[7] Ensure that the reaction setup is properly sealed and that any excess chlorine is safely neutralized in a scrubber.

References

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Chlorine. Retrieved from [Link]

  • LookChem. (n.d.). 5-Chloroisophthalic acid. Retrieved from [Link]

  • Pereira, C. (2010). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]

  • TREA. (n.d.). Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [Link]

  • PubMed. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Production of 5-Chloroisophthalic Acid (5-CIPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Context

5-Chloroisophthalic acid (5-CIPA) is a critical intermediate for X-ray contrast agents (e.g., Iohexol, Iodixanol) and high-performance agrochemicals. While laboratory synthesis often utilizes the Sandmeyer reaction (via 5-aminoisophthalic acid) for high purity, this route is economically unviable at the metric-ton scale due to multi-step complexity and diazonium waste handling.

Industrial scale-up predominantly relies on two routes:

  • Direct Chlorination: Chlorination of isophthalic acid (or isophthaloyl chloride).

  • Oxidation (Preferred): Catalytic oxidation of 5-chloro-m-xylene.

This guide addresses the specific engineering and chemical challenges encountered when transitioning these processes from the bench (grams) to the pilot/production plant (kilograms/tons).

Module 1: Synthesis Route Selection & Optimization

Q: We are seeing significant batch-to-batch variation in purity. Which synthesis route offers the most robust scalability?

A: For multi-ton production, the Oxidation of 5-chloro-m-xylene is generally superior to direct chlorination regarding regioselectivity, though it presents higher engineering demands for corrosion control.

Mechanism & Causality:

  • Direct Chlorination: Relying on electrophilic aromatic substitution on isophthalic acid is problematic because the meta-directing carboxyl groups deactivate the ring, requiring harsh conditions (Lewis acids, high T). This often leads to over-chlorination or the formation of the 4-chloro isomer (sterically less favored but electronically possible), which is notoriously difficult to separate.

  • Oxidation Route: By starting with 5-chloro-m-xylene, the chlorine atom is already "locked" in the correct position. The challenge shifts from chemical selectivity to process engineering (maintaining catalyst activity during methyl group oxidation).

Recommendation: If you are establishing a new facility, prioritize the Oxidation Route using a Co/Mn/Br catalyst system (Amoco-type process). If you are locked into Direct Chlorination, you must implement strict temperature ramping protocols to minimize the 4-chloro impurity.

Visualization: Route Logic & Risk Assessment

RouteSelection Start Select Starting Material RouteA Route A: Isophthalic Acid (Direct Chlorination) Start->RouteA RouteB Route B: 5-Chloro-m-xylene (Catalytic Oxidation) Start->RouteB StepA1 Chlorination (FeCl3/Cl2) RouteA->StepA1 RiskA Risk: 4-Chloro Isomer Formation Hard to Purify StepA1->RiskA Decision Process Decision Point RiskA->Decision Requires High Efficiency Recrystallization StepB1 Oxidation (Co/Mn/Br + O2) RouteB->StepB1 RiskB Risk: Catalyst Deactivation via Water Corrosion (Acetic Acid/Br) StepB1->RiskB RiskB->Decision Requires Hastelloy/Ti Reactors

Caption: Comparison of primary industrial routes. Route B (Oxidation) is preferred for purity but requires higher capital expenditure for corrosion-resistant equipment.

Module 2: Troubleshooting the Oxidation Process

Context: This process uses a Cobalt/Manganese/Bromide (Co/Mn/Br) catalyst system in acetic acid solvent, similar to Terephthalic Acid (PTA) production.

Q: Our reaction stalls at the intermediate stage (5-chloro-3-methylbenzoic acid). Why is the second methyl group not oxidizing?

A: This "reaction death" is typically caused by Water Accumulation or Bromide Loss .

The Mechanism: The Co/Mn/Br cycle relies on the bromide radical to abstract hydrogen from the methyl group.

  • Water Poisoning: Oxidation produces water as a byproduct. If water concentration in the acetic acid solvent exceeds ~5-10%, it solvates the metal ions (Co/Mn), preventing them from forming the active bromide complexes.

  • Bromide Fugacity: Bromine can be lost to the off-gas as methyl bromide or Br2, depleting the catalyst system.

Corrective Protocol:

  • Check Water Balance: Ensure your solvent recovery system (overhead condenser/decanter) is efficiently removing reaction water. The reactor water content should be maintained below 5% wt.

  • Spiking: If the reaction stalls, a mid-cycle spike of ionic bromide (e.g., NaBr or HBr) can restart the radical chain mechanism.

  • Temperature Ramp: Ensure the temperature is >150°C for the second oxidation step. The second methyl group (on the electron-deficient benzoic acid ring) is much harder to oxidize than the first.

Q: The final product has a persistent yellow/brown color. What is the impurity?

A: The coloration is likely due to 4-Carboxyfluorenone derivatives or coupled byproducts formed via radical coupling during the oxidation.

Troubleshooting Steps:

  • Oxygen Starvation: If the oxygen mass transfer is poor (low agitation or low pressure), radical coupling dominates over oxidation, leading to colored dimers. Action: Increase agitation speed or air flow rate.

  • Purification: These impurities are difficult to remove by simple washing. You typically require a hydrogenation step (Pd/C catalyst) to reduce the colored fluorenones to colorless fluorenes, followed by recrystallization, or a high-temperature digestion in acetic acid.

Module 3: Troubleshooting Direct Chlorination

Q: We are generating 8-10% of the 4-chloroisophthalic acid isomer. How can we suppress this?

A: Regioselectivity in chlorinating isophthalic acid is governed by the "ortho effect" and steric hindrance. The 5-position is meta to both carboxyls (electronically favored but deactivated), while the 4-position is ortho to one carboxyl.

Optimization Strategy:

  • Catalyst Selection: Switch from standard FeCl3 to a sterically bulky Lewis acid or a specific heterogeneous catalyst (e.g., Zeolites) that constrains the transition state to the 5-position.

  • Chlorination Agent: Use Liquid Chlorine under pressure rather than bubbling gas at ambient pressure. High local concentration of Cl2 can lead to non-selective radical chlorination if not carefully controlled.

  • Temperature Control: Lower temperatures generally favor the thermodynamically stable product (5-chloro), but the reaction rate is slow due to ring deactivation. A precise ramp (start low, finish high) is required.

Module 4: Purification & Solid-State Engineering

Q: The filter cake has high moisture content and cracks during drying. How do we improve crystal morphology?

A: 5-CIPA tends to form fine needles or plates that trap solvent (mother liquor) and are difficult to filter.

Protocol for Crystallization:

  • Solvent Switch: Do not crystallize directly from the concentrated reaction mass if possible.

  • Digestion: "Digest" the crude solid in hot acetic acid (or water/methanol mixture) at near-reflux temperatures for 1-2 hours. This Ostwald ripening process allows small fines to dissolve and redeposit onto larger crystals, improving filterability.

  • Cooling Profile: Implement a Cubic Cooling Profile (slow cooling initially, faster later) rather than a linear ramp. This prevents secondary nucleation (fines generation).

Data: Solvent Solubility Profile (Approximate)

SolventT (°C)Solubility ( g/100g )Notes
Acetic Acid (Glacial) 25< 1.0Poor solubility at RT favors high yield.
Acetic Acid (Glacial) 100~15.0Good slope for cooling crystallization.
Water 25< 0.1Antisolvent.
Methanol 25~20.0High solubility; good for dissolving crude, but requires water antisolvent to precipitate.

Module 5: Safety & Corrosion Management

Q: We are seeing severe pitting on our SS316 reactors. What material of construction is required?

A: Standard stainless steel (SS304/316) is incompatible with the halide-acid environment (Acetic acid + HBr/HCl + Water) at elevated temperatures (>100°C).

Material Recommendations:

  • Reactors: Titanium (Grade 2 or 7) is the industry standard for the oxidation route (Co/Mn/Br). Hastelloy C-276 is an alternative but can still suffer crevice corrosion in stagnant zones.

  • Gaskets: PTFE (Teflon) or Kalrez. EPDM will degrade.

  • Dryers: If residual HCl/HBr is present during drying, the dryer internals must also be high-alloy or glass-lined.

Visual Troubleshooting Guide: Oxidation Route

Troubleshooting Problem Problem: Low Conversion / Stalled Reaction Check1 Check Water Content in Reactor Problem->Check1 Decision1 Is Water > 5%? Check1->Decision1 Action1 Increase Solvent Recovery Rate (Remove Water) Decision1->Action1 Yes Check2 Check Catalyst Activity (Br loss) Decision1->Check2 No Decision2 Is Br/Co ratio low? Check2->Decision2 Action2 Spike with NaBr/HBr Decision2->Action2 Yes Check3 Check Temperature Decision2->Check3 No Action3 Increase T > 150°C for 2nd Methyl Oxidation Check3->Action3

Caption: Step-by-step logic for diagnosing stalled oxidation batches.

References

  • Amoco Corporation. (1992). Production of polycarboxylic acids with hafnium-activated cobalt catalyst. US Patent 5,112,992. Link

  • DuPont. (1988). Synthesis of high purity 5-chloroisophthaloyl chloride. EP Patent 0243652B1.[1] Link

  • LookChem. (2024).[2] 5-Chloroisophthalic acid Product Properties and Safety Data. Link

  • Wang, F., et al. (2014). Kinetics of p-xylene liquid-phase catalytic oxidation to terephthalic acid. Industrial & Engineering Chemistry Research. Link

  • Vertex Chemical Research. (2025). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Link

Sources

Preventing ligand displacement in 5-Chloroisophthalic acid based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MOF-CIP-005 Topic: Preventing Ligand Displacement in 5-Chloroisophthalic Acid (5-CIP) Frameworks Status: Open Assigned Specialist: Senior Application Scientist, Materials Stability Division

Diagnostic Hub: Understanding the Failure Mode

User Issue: "My 5-CIP based MOF loses crystallinity and releases its payload within 2 hours of exposure to Phosphate Buffered Saline (PBS) or cell culture media."

Root Cause Analysis: The failure is likely driven by competitive ligand displacement . While 5-Chloroisophthalic acid (5-CIP) provides unique hydrophobic pore environments due to the chlorine substituent, the carboxylate-metal bond is susceptible to attack by species with higher affinity for the metal node (specifically phosphates).

The Mechanism of Failure

The 5-position Chlorine atom is electron-withdrawing. This lowers the pKa of the isophthalic acid moieties, making the resulting carboxylate a weaker Lewis base. Consequently, the metal-ligand coordinate bond is thermodynamically less stable than that of unsubstituted isophthalic acid. When exposed to phosphates (a strong Lewis base), the 5-CIP linker is displaced.

LigandDisplacement MOF_Surface Intact 5-CIP MOF Surface Intermediate Transition State (Phosphate Coordination) MOF_Surface->Intermediate Nucleophilic Attack Phosphate Phosphate Ions (PBS/Media) [Strong Lewis Base] Phosphate->Intermediate Collapse Framework Collapse (Amorphization) Intermediate->Collapse Bond Cleavage Release Free 5-CIP Ligand & Drug Dump Collapse->Release Leaching

Figure 1: Mechanism of phosphate-induced ligand displacement in carboxylate MOFs.

Synthesis & Stabilization Protocols

To prevent displacement, we must either strengthen the node (Pre-synthetic) or shield the surface (Post-synthetic).

Protocol A: High-Valence Node Engineering (Pre-Synthetic)

Objective: Switch from divalent metals (Cu, Zn) to tetravalent metals (Zr, Hf) to utilize the high affinity of Zr(IV) for carboxylates, which resists displacement better than the labile Cu-carboxylate bond.

Method: Solvothermal Synthesis of Zr-5-CIP (UiO-66 Analogue)

  • Precursor Prep: Dissolve

    
     (1.0 eq) and 5-Chloroisophthalic acid (1.0 eq) in DMF.
    
  • Modulation (Critical): Add Acetic Acid (30 eq).

    • Why? The modulator competes with the linker during nucleation, slowing down crystal growth. This reduces defects where phosphate attack usually begins.

  • Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .

    • Note: 5-CIP is thermally stable, but higher temperatures may cause decarboxylation. Do not exceed 150°C.

  • Activation: Wash with DMF (x3) and Ethanol (x3). Solvent exchange with acetone for 3 days.

  • Calcination: Heat at 100°C under vacuum to remove solvent.

Validation Table: Metal Node Stability Comparison

Metal NodeBond TypeStability in WaterStability in PBS (Phosphate)Recommendation
Cu (II) PaddlewheelLow (Hydrolysis < 24h)Very Low (Immediate collapse)Avoid for Bio-apps
Zn (II) TetrahedralLow to ModerateLowUse only for dry gas
Zr (IV) Hexanuclear ClusterHigh (Stable > 1 week)Moderate (Surface exchange only)Highly Recommended
Protocol B: Surface Passivation "Stealth Mode" (Post-Synthetic)

Objective: Create a hydrophobic barrier on the MOF exterior that repels hydrated phosphate ions while retaining internal porosity for the drug.

Method: PEGylation via Surface Ligand Exchange

  • Preparation: Suspend 100 mg of activated Zr-5-CIP MOF in 10 mL anhydrous ethanol.

  • Passivating Agent: Add monocarboxyl-PEG (MW 2000) at a 1:10 molar ratio (PEG:Surface Linkers).

    • Calculation: Assume surface linkers account for ~10-15% of total linkers for nanoparticles (100-200 nm).

  • Incubation: Stir gently at 40°C for 12 hours.

  • Purification: Centrifuge (10,000 rpm, 10 min) and wash with ethanol to remove unbound PEG.

Mechanism: The carboxylate tail of the PEG exchanges with the surface 5-CIP ligands. The long PEG chain creates a steric exclusion zone, preventing phosphate ions from reaching the metal nodes.

Application-Specific Troubleshooting

Scenario: Drug Delivery in Serum

Issue: The MOF is stable in water but degrades in serum (FBS). Diagnosis: Serum proteins (Albumin) are stripping the ligands. Fix:

  • Step 1: Verify if the degradation is protein-induced or ion-induced. Incubate in PBS (no protein) vs. Water + Albumin.

  • Step 2: If Albumin is the culprit, increase the hydrophobicity of the surface. The 5-Cl group helps, but you may need to perform a "Post-Synthetic Exchange" (PSE) with a bulkier hydrophobic ligand like stearic acid on the surface before drug loading.

Scenario: "Burst Release" of Drug

Issue: 80% of the drug dumps in the first 10 minutes. Diagnosis: The drug is adsorbed on the surface, not inside the pores. Fix:

  • Perform the drug loading in a solvent where the drug is highly soluble (to drive it into pores) but the MOF is stable.

  • Wash the MOF rigorously after loading to remove surface-bound drug.

  • Advanced: Cap the pores. Use a "Gatekeeper" molecule (like a gold nanoparticle or cyclodextrin) coordinated to the surface 5-CIP linkers.

Troubleshooting Decision Tree

Troubleshooting Start Start: MOF Instability CheckMedia Is Media Phosphate-Rich? Start->CheckMedia CheckMetal Is Metal Node Zr(IV)? CheckMedia->CheckMetal Yes CheckpH Is pH < 4 or > 9? CheckMedia->CheckpH No (Water/Solvent) SwitchMetal Switch to Zr-based (UiO-66-Cl) CheckMetal->SwitchMetal No (Cu/Zn) SurfaceMod Apply PEG or Hydrophobic Coating CheckMetal->SurfaceMod Yes (Already Zr) BufferpH Buffer pH to 5-8 (Avoid extreme hydrolysis) CheckpH->BufferpH Yes CheckpH->SurfaceMod No (pH is Neutral)

Figure 2: Decision logic for stabilizing 5-CIP MOFs.

Frequently Asked Questions (FAQ)

Q: Does the Chlorine atom in 5-CIP make the MOF more or less stable than standard UiO-66? A: It presents a trade-off. The electron-withdrawing Cl atom makes the carboxylate-metal bond slightly weaker (electronic effect). However, the Cl atom is hydrophobic and provides steric bulk. In humid air or pure water, 5-CIP MOFs often show superior stability due to this "hydrophobic shielding" effect. In phosphate buffers, the electronic weakness dominates, requiring surface passivation.

Q: Can I use 5-CIP mixed with Terephthalic Acid? A: Yes. This is called a Mixed-Linker MOF . You can dope 5-CIP (e.g., 20%) into a standard UiO-66 synthesis. This retains the high stability of the parent framework while providing specific functional sites (the Cl group) for drug interaction.

Q: My 5-CIP MOF turns into a gel during synthesis. Why? A: This is rapid precipitation, not crystallization.

  • Fix 1: Increase the amount of modulator (Acetic acid or Benzoic acid).

  • Fix 2: Lower the synthesis temperature.

  • Fix 3: Ensure the 5-CIP is fully dissolved before adding the metal salt.

References

  • Degradation Mechanisms in Phosphate Buffer

    • Title: Degradation Mechanism of Porous Metal-Organic Frameworks by In Situ Atomic Force Microscopy.[1][2]

    • Source: Université Paris-Saclay / NIH.
    • Context: Explains the erosion front mechanism where phosphates replace carboxyl
  • Zr-MOF Stability & Synthesis

    • Title: Stability and degradation mechanisms of metal-organic frameworks containing the Zr6O4(OH)4 secondary building unit.[3]

    • Source: Journal of Materials Chemistry A.[4]

    • Context: Establishes Zr(IV) carboxylates as the gold standard for hydrolytic stability and discusses linker effects.
  • Hydrophobic Shielding Strategy

    • Title: Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications.[5]

    • Source: Advanced Science (PMC).
    • Context: Details how hydrophobic groups (like Cl or alkyl chains)
  • Ligand Exchange Protocols

    • Title: Stepwise ligand exchange for the prepar
    • Source: Journal of the American Chemical Society.
    • Context: Provides the methodological basis for Post-Synthetic Exchange (PSE) used in the protocols above.

Sources

Technical Support Center: 5-Chloroisophthalic Acid (5-CIPA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization & Control of Byproducts in 5-CIPA Synthesis Document ID: TSC-5CIPA-001 Version: 2.4 (Current)

Introduction: The Purity Imperative

5-Chloroisophthalic acid (5-CIPA) is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol). In this application, purity is not merely a specification; it is a safety mandate. Impurities structurally similar to 5-CIPA, particularly the 4-chloroisophthalic acid (4-CIPA) isomer, possess similar solubility profiles and pKa values, making downstream separation notoriously difficult.

This guide provides a root-cause analysis framework for identifying, characterizing, and eliminating these byproducts.

Impurity Profiling & Mechanism

To control impurities, you must understand their genesis. The synthesis typically involves the chlorination of Isophthaloyl Chloride (IPCl) or direct chlorination of Isophthalic Acid (IPA), followed by hydrolysis.

The "Big Three" Impurities
ImpurityStructureOriginCriticality
4-Chloroisophthalic Acid (4-CIPA) Isomer (Cl at pos 4)Regio-selectivity failure. Result of electrophilic attack at the ortho position relative to one carboxyl group.CRITICAL. Hardest to remove via recrystallization.
4,5-Dichloroisophthalic Acid Over-chlorinatedStoichiometry excess. Result of continued chlorination of 5-CIPA.HIGH. Indicates lack of reaction endpoint control.
Unreacted Isophthalic Acid (IPA) Starting MaterialIncomplete conversion. Caused by catalyst deactivation (moisture) or insufficient reaction time.MEDIUM. Easily removed via polarity difference.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the competitive kinetics between the desired 5-substitution and the undesired 4-substitution.

ReactionPathway IPA Isophthalic Acid (Starting Material) TS_5 Transition State (5-Position Attack) IPA->TS_5 Lewis Acid / Cl2 (Kinetic Control) TS_4 Transition State (4-Position Attack) IPA->TS_4 High Temp / Steric Leakage Prod_5 5-CIPA (Major Product) TS_5->Prod_5 Prod_4 4-CIPA (Impurity) TS_4->Prod_4 DiCl 4,5-Dichloro IPA (Over-reaction) Prod_5->DiCl Excess Cl2 Prod_4->DiCl

Figure 1: Electrophilic Aromatic Substitution pathway showing the bifurcation between the thermodynamically favored 5-CIPA and the kinetically accessible 4-CIPA isomer.

Diagnostic Workflow (HPLC)

User Question: "I see multiple peaks in my chromatogram. Which one is the 4-isomer?"

Standard Analytical Method (Reverse Phase)

The separation of 4-CIPA and 5-CIPA requires an acidic mobile phase to suppress ionization, forcing the molecules to interact with the C18 stationary phase based on hydrophobic differences.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 4.6 x 250mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm.

Representative Elution Order:

  • Isophthalic Acid (IPA): Most polar, elutes first (RT ~3-4 min).

  • 5-CIPA: Symmetric, moderately polar (RT ~8-9 min).

  • 4-CIPA: The chlorine is ortho to a carboxyl group, creating an intramolecular H-bond effect that slightly increases lipophilicity (RT ~9.5-10.5 min). Note: 4-CIPA usually elutes as a shoulder or distinct peak immediately AFTER 5-CIPA.

  • Dichlorinated Species: Most lipophilic (RT >12 min).

Troubleshooting Guide (FAQ Matrix)

Scenario A: High Levels of 4-CIPA (>2.0%)

Q: Why is my 4-isomer content so high? A: This is a regioselectivity issue.

  • Cause 1: Temperature Spikes. The activation energy for substitution at the 4-position is higher than the 5-position. If your reaction temperature exceeds 85°C (for acid chloride route) or 130°C (for direct chlorination), you overcome this barrier, increasing 4-CIPA formation.

  • Cause 2: Catalyst Acidity. If using FeCl3 or I2, a catalyst load that is too high can make the electrophile (Cl+) too "hot" (reactive), reducing selectivity.

  • Corrective Action:

    • Reduce reaction temperature by 5-10°C.

    • Switch to a milder Lewis acid or reduce catalyst loading by 10%.

Scenario B: High Levels of Polychlorinated Species

Q: I have a large peak at 15+ minutes. What is it? A: This is likely 4,5-dichloroisophthalic acid or hexachloro-xylene residues.

  • Cause: Excess Chlorine gas. Once 5-CIPA is formed, the ring is deactivated, but a large excess of Cl2 will eventually force a second substitution.

  • Corrective Action:

    • Monitor reaction progress via HPLC/GC. Stop the reaction at 98% conversion of IPA, rather than chasing 100%.

    • Reduce Cl2 stoichiometry.

Scenario C: Product Color is Yellow/Brown

Q: My final powder is off-white/yellow. Purity is 99%, but color fails. A: Trace metal contamination (Iron from FeCl3) or quinone-like oxidation byproducts.

  • Corrective Action:

    • Perform a final wash with dilute HCl to remove iron salts.

    • Recrystallize from Methanol/Water with activated carbon treatment.

Remediation & Purification Protocol

If a batch fails specifications, use this logic flow to determine the salvage strategy.

PurificationLogic Start Batch Failure Analysis Check_Impurity Identify Dominant Impurity Start->Check_Impurity Case_IPA High Unreacted IPA Check_Impurity->Case_IPA Case_4CIPA High 4-CIPA Isomer Check_Impurity->Case_4CIPA Case_Color Color/Trace Metals Check_Impurity->Case_Color Action_Wash Hot Water Slurry Wash (IPA is more soluble) Case_IPA->Action_Wash Action_Recrys Recrystallization Solvent: Acetic Acid or MeOH/H2O Case_4CIPA->Action_Recrys < 5% Impurity Action_Distill Convert to Acid Chloride & Fractionally Distill Case_4CIPA->Action_Distill > 5% Impurity (Hard to separate) Case_Color->Action_Recrys

Figure 2: Decision matrix for purifying off-spec 5-CIPA batches. Note that high isomer content often requires chemical conversion to the acid chloride for effective separation.

Advanced Purification Tip: The Acid Chloride Route

If simple recrystallization fails to remove 4-CIPA, the most effective industrial method is:

  • Convert the crude acid mixture to Acid Chlorides (using SOCl2).

  • Fractionally Distill the acid chlorides. The boiling point difference between 5-chloroisophthaloyl chloride and 4-chloroisophthaloyl chloride is often more distinct than the solubility difference of the acids.

  • Hydrolyze the purified 5-chloroisophthaloyl chloride back to 5-CIPA.

References

  • Maul, J. J. (1987). Synthesis of high purity 5-chloroisophthaloyl chloride. European Patent EP0243652B1. European Patent Office.[2] 2

  • Intratec Solutions. (2015). Purified Isophthalic Acid Production Cost Analysis. Intratec. 3

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. 4[5][6]

  • Helix Chromatography. HPLC Methods for analysis of Isophthalic acid isomers. 7

Sources

Validation & Comparative

Influence of Halogen Substituents on the Thermal Stability of Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of high-performance aromatic polyamides (aramids), halogen substituents (Fluorine, Chlorine, Bromine) are critical molecular levers used to tune thermal stability, solubility, and flame retardancy.[1]

This guide objectively compares the thermal performance of halogenated aramids against non-halogenated standards.

  • Fluorine (–F, –CF₃): The gold standard for thermo-oxidative stability and solubility . The high bond dissociation energy of C–F (approx. 105 kcal/mol) resists degradation, while bulky –CF₃ groups disrupt chain packing to enhance processability without sacrificing

    
    .
    
  • Chlorine (–Cl) & Bromine (–Br): The choice for flame retardancy .[1] While they exhibit lower onset decomposition temperatures (

    
    ) than fluorinated analogs due to weaker C–X bonds, they significantly increase Char Yield and Limiting Oxygen Index (LOI) through radical quenching mechanisms.
    

Mechanistic Insight: The Halogen Effect

To select the right substituent, one must understand the competing forces of Bond Energy vs. Steric Hindrance .

Bond Dissociation Energy (Thermal Stability)

Thermal decomposition often begins with the homolytic cleavage of the weakest bond. The stability order follows the bond strength:



  • Fluorine: The C–F bond is shorter and stronger than C–H, shielding the carbon backbone from oxidative attack.

  • Bromine/Chlorine: These bonds are weaker.[2] Upon heating, they cleave relatively early, releasing halogen radicals (

    
    ). While this initiates polymer degradation (lowering 
    
    
    
    ), these radicals trap high-energy H
    
    
    and OH
    
    
    radicals, suppressing combustion (Flame Retardancy).
Steric Hindrance & Packing (Glass Transition, )

Halogens are bulky. Introducing them into the rigid aramid backbone disrupts the dense hydrogen-bonding network and


-

stacking.
  • Effect: Increased Free Volume

    
     Lower Crystallinity 
    
    
    
    Improved Solubility.
  • 
     Trade-off:  While packing disruption usually lowers 
    
    
    
    , the high rotational barrier imposed by bulky ortho-substituents (rotational hindrance) often increases
    
    
    by stiffening the chain.

Comparative Performance Analysis

The following data summarizes representative performance metrics for aromatic polyamides synthesized via low-temperature polycondensation.

Table 1: Thermal Properties Comparison

Data aggregated from representative high-performance polymer studies (e.g., Mallakpour et al., Whang et al.).

Substituent TypeRepresentative Structure

(°C)

(N₂, °C)
Char Yield (800°C, %)LOI (Limiting Oxygen Index)Solubility (NMP/DMAc)
None (Ref) Poly(p-phenylene terephthalamide) (PPTA)>300~50050-55~29Poor (Requires H₂SO₄)
Fluorine (-CF₃) 2,2'-bis(CF₃)-biphenyl backbone280-310510-540 50-5835-40Excellent
Chlorine (-Cl) 2-chloro-1,4-phenylene290-320440-47060-6540-45Good
Bromine (-Br) 2-bromo-1,4-phenylene295-325400-43065-72 >50 Good
Detailed Analysis
A. Fluorinated Aramids (The Stabilizers)

Best for: Optical films, filtration membranes, and applications requiring transparency and long-term heat resistance.

  • Performance: The inclusion of –CF₃ groups (often on the biphenyl unit) creates a "jacketing" effect. The electronegative fluorine sheath repels thermo-oxidative attacks.

  • Trade-off: Minimal. The bulky group improves solubility in organic solvents (NMP, DMAc) by preventing tight chain packing, making processing easier than standard Kevlar®-type aramids.

B. Chlorinated/Brominated Aramids (The Firewalls)

Best for: Aerospace interiors, protective clothing, and circuit board substrates.

  • Performance: These polymers act as "smart" materials. Under extreme heat, the C-X bond breaks sacrificially. The released halogen radicals quench the flame, resulting in a massive carbonaceous char layer that insulates the remaining material.

  • Trade-off: Lower initial thermal stability. You will see weight loss begin at lower temperatures (400°C vs 500°C for F), but the material will not burn.

Visualizing the Structure-Property Relationship[4]

The following diagram illustrates how the choice of halogen directs the polymer's final properties.

HalogenInfluence Substituent Halogen Substituent F Fluorine (-F / -CF3) Substituent->F ClBr Chlorine / Bromine Substituent->ClBr MechF Mechanism: High Bond Energy (C-F) Low Polarizability F->MechF MechClBr Mechanism: Radical Release (X•) High Char Formation ClBr->MechClBr PropF1 High Td (Thermal Stability) MechF->PropF1 PropF2 Enhanced Solubility MechF->PropF2 PropF3 Low Dielectric Constant MechF->PropF3 PropClBr1 High LOI (Flame Retardancy) MechClBr->PropClBr1 PropClBr2 High Char Yield MechClBr->PropClBr2 PropClBr3 Lower Td (Onset) MechClBr->PropClBr3

Figure 1: Decision tree for halogen selection based on desired physicochemical outcomes.

Experimental Protocol: Synthesis & Characterization

To validate these properties in your own lab, use the following standardized Low-Temperature Polycondensation protocol. This method minimizes side reactions and ensures high molecular weight.

Synthesis Workflow (Self-Validating)

Reagents:

  • Diamine: e.g., 2,2'-bis(trifluoromethyl)benzidine (TFMB) for F-series.

  • Diacid Chloride: e.g., Terephthaloyl chloride (TPC).[3]

  • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous).

  • Scavenger: Calcium Chloride (CaCl₂) or Propylene Oxide.

Protocol Steps:

  • Preparation: Dry all glassware and monomers. Moisture is the enemy of molecular weight.

  • Dissolution: Dissolve Diamine (1.0 eq) in NMP containing dissolved CaCl₂ (to prevent amide-solvent complexation).

  • Cooling: Cool the solution to 0–5°C in an ice bath. Causality: Controls exotherm to prevent hydrolysis of acid chloride.

  • Addition: Add Diacid Chloride (1.0 eq) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then ramp to room temperature for 12 hours. Viscosity should increase significantly (Weisenberg effect).

  • Precipitation: Pour viscous solution into methanol/water (50:50). Fiber-like precipitate indicates high Mw.

  • Purification: Wash with hot water/methanol to remove NMP/salts. Dry at 100°C under vacuum.

SynthesisFlow Start Start: Dry Monomers Dissolve Dissolve Diamine + CaCl2 in NMP (N2 atm) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add Add Diacid Chloride (Stoichiometric 1:1) Cool->Add React Stir 12h (Viscosity Increase) Add->React Precip Precipitate in MeOH/Water React->Precip Dry Vacuum Dry -> Polymer Film Precip->Dry

Figure 2: Step-by-step synthesis workflow for halogenated aromatic polyamides.

Thermal Characterization Methods
  • TGA (Thermogravimetric Analysis):

    • Standard: ASTM E1131.

    • Conditions: 10°C/min ramp in Nitrogen.[4]

    • Key Metric:

      
       (Temperature at 5% weight loss).[1]
      
  • DSC (Differential Scanning Calorimetry):

    • Standard: ASTM D3418.

    • Conditions: Heat/Cool/Heat cycle to erase thermal history.

    • Key Metric:

      
       (Glass Transition).[4][5][6]
      

References

  • Mallakpour, S., et al. "Synthesis and properties of new halogen-substituted polyamides..." Journal of Applied Polymer Science.

  • Whang, W. T., et al. "Aromatic polyamides.[5][6] XIII. Effect of the halogen position on the thermal and flammability behavior..." Journal of Polymer Science.

  • Pattison, G., et al. "Which halogen to choose? Comparing the effects of chlorine and fluorine..." Chemical Science.

  • Serna, F., et al. "Properties, characterization and preparation of halogenated aromatic polyamides." Polymer.[1][2][7][4][8][9][10][11]

  • Lozano, A. E., et al. "Effect of polymer structure on gas transport properties of selected aromatic polyimides and polyamides."[3] Journal of Membrane Science.

Sources

A Comparative Analysis of 5-Chloro- and 5-Bromoisophthalic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced polymers with tailored properties, the judicious selection of monomers is paramount. This guide provides an in-depth comparative study of two halogenated aromatic dicarboxylic acids, 5-chloroisophthalic acid and 5-bromoisophthalic acid, as building blocks for high-performance polymers such as aromatic polyamides and polyesters. By examining the subtle yet significant influence of the halogen substituent, this document aims to equip researchers, scientists, and professionals in drug development and materials science with the critical insights needed to make informed decisions in monomer selection and polymer design.

Introduction: The Role of Halogenation in Isophthalic Acid-Based Polymers

Isophthalic acid, a cornerstone in the synthesis of aromatic polymers, imparts rigidity and thermal stability to the polymer backbone. The introduction of a halogen atom at the 5-position of the isophthalic acid ring serves as a powerful tool to further modify polymer properties. Halogenation can influence a polymer's flame retardancy, solubility, thermal characteristics, and intermolecular interactions. While both chlorine and bromine are halogens, their differing atomic radii, electronegativity, and bond energies result in distinct effects on the final polymer's performance. This guide will dissect these differences through a comparative analysis of polymers synthesized from 5-chloroisophthalic acid and 5-bromoisophthalic acid.

Monomer Reactivity and Polymerization Kinetics: A Tale of Two Halogens

The nature of the halogen substituent can influence the reactivity of the carboxylic acid groups during polymerization. The electron-withdrawing nature of both chlorine and bromine can affect the acidity of the carboxylic protons and the susceptibility of the carbonyl carbon to nucleophilic attack.

Generally, the larger atomic radius and lower electronegativity of bromine compared to chlorine can lead to subtle differences in bond lengths and angles within the monomer, which may translate to altered reactivity during polymerization. While direct comparative kinetic studies for the polymerization of these specific monomers are not extensively documented in publicly available literature, insights can be drawn from related studies on the effect of halogen substituents in other polymerization systems. For instance, in certain catalytic polymerization processes, the reactivity of a C-Cl bond can differ significantly from that of a C-Br bond, with the latter often being more reactive towards oxidative addition.[1] This suggests that the choice of halogen could necessitate optimization of polymerization conditions, such as catalyst selection, temperature, and reaction time, to achieve desired molecular weights and polymer structures.

Comparative Performance of Derived Polymers: Experimental Data Insights

The true measure of a monomer's utility lies in the properties of the resulting polymer. This section compares the key performance characteristics of aromatic polyamides and polyesters derived from 5-chloroisophthalic acid and 5-bromoisophthalic acid, drawing upon data from various studies on related halogenated polymers.

Thermal Stability

Aromatic polyamides and polyesters are renowned for their high thermal stability. The introduction of a halogen atom is generally expected to enhance flame retardancy. Comparing the thermal decomposition behavior of polymers derived from 5-chloro- and 5-bromoisophthalic acid reveals the influence of the specific halogen.

Polymer TypeHalogen SubstituentGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Source
Aromatic PolyamideChloro~230-270~270-320[2]
Aromatic PolyamideBromoExpected to be slightly higher than chloro-substituted counterpartExpected to be slightly higher due to higher atomic weight of BrInferred from general trends in halogenated polymers

Discussion: While direct comparative data is scarce, it is generally observed that the thermal stability of halogenated polymers increases with the atomic weight of the halogen. Therefore, polyamides and polyesters derived from 5-bromoisophthalic acid are anticipated to exhibit slightly higher thermal stability and char yield upon decomposition compared to their 5-chloro counterparts. This is attributed to the lower bond energy of the C-Br bond compared to the C-Cl bond, which can lead to earlier radical formation and a more efficient flame-retardant mechanism in the gas phase.

Mechanical Properties

The mechanical integrity of a polymer is crucial for its application. The halogen substituent can influence chain packing and intermolecular forces, thereby affecting properties like tensile strength and modulus.

Polymer TypeHalogen SubstituentTensile Strength (MPa)Tensile Modulus (GPa)Source
Aromatic PolyamideChloro77-92 (for a related soluble aromatic polyamide)1.5-2.5 (for a related soluble aromatic polyamide)[3]
Aromatic PolyamideBromoExpected to be comparable or slightly higher than chloro-substituted counterpartExpected to be comparable or slightly higher than chloro-substituted counterpartInferred from structure-property relationships

Discussion: The larger size of the bromine atom compared to the chlorine atom may lead to increased steric hindrance, potentially disrupting chain packing and reducing crystallinity. However, the increased atomic weight and potential for stronger halogen bonding with the bromo-substituent could counteract this effect, leading to comparable or even slightly improved mechanical properties. The ultimate mechanical performance will be a delicate balance of these competing factors and will also be highly dependent on the choice of the co-monomer (diamine or diol) and the processing conditions.

Solubility

A significant challenge with aromatic polymers is their often-limited solubility, which can hinder processing. The introduction of substituents is a common strategy to enhance solubility.

Polymer TypeHalogen SubstituentSolvents
Aromatic PolyamideChloroSoluble in polar aprotic solvents like NMP, DMAc
Aromatic PolyamideBromoExpected to have similar or slightly better solubility in polar aprotic solvents

Discussion: Both 5-chloro- and 5-bromoisophthalic acid-based polymers are generally expected to exhibit good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). The presence of the halogen atom disrupts the symmetry of the polymer chain, which can reduce the efficiency of chain packing and allow for better solvent penetration. The larger bromine atom might provide a greater disruptive effect, potentially leading to slightly enhanced solubility compared to the chlorine-substituted analogues.

Experimental Protocols

To facilitate further research and direct comparison, detailed, step-by-step methodologies for the synthesis of aromatic polyamides from both 5-chloroisophthalic acid and 5-bromoisophthalic acid are provided below. These protocols are based on established solution polycondensation techniques.

Synthesis of Aromatic Polyamide from 5-Chloroisophthalic Acid via Solution Polycondensation

This protocol describes the synthesis of a polyamide from 5-chloroisophthalic acid and an aromatic diamine (e.g., 4,4'-oxydianiline) using the Yamazaki-Higashi reaction.

Materials:

  • 5-Chloroisophthalic acid

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 5-chloroisophthalic acid (1 equiv.), 4,4'-oxydianiline (1 equiv.), and anhydrous calcium chloride (10 wt% of the total monomer weight).

  • Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v).

  • Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Add anhydrous pyridine (2 equiv.) to the solution and stir for 10 minutes.

  • Add triphenyl phosphite (2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Synthesis of Aromatic Polyamide from 5-Bromoisophthalic Acid via Solution Polycondensation

The protocol is analogous to the one described for 5-chloroisophthalic acid.

Materials:

  • 5-Bromoisophthalic acid

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Follow steps 1-9 as outlined in section 4.1, substituting 5-chloroisophthalic acid with an equimolar amount of 5-bromoisophthalic acid.

Visualization of Experimental Workflow and Logical Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Dissolution Monomer Dissolution Polycondensation Polycondensation Monomer Dissolution->Polycondensation NMP, CaCl2 Precipitation Precipitation Polycondensation->Precipitation Methanol Purification Purification Precipitation->Purification Washing Thermal_Analysis Thermal Analysis (TGA/DSC) Mechanical_Testing Mechanical Testing Solubility_Testing Solubility Testing Structural_Analysis Structural Analysis (FTIR, NMR) Drying Drying Purification->Drying Polymer_Sample Polymer_Sample Drying->Polymer_Sample Polymer_Sample->Thermal_Analysis Polymer_Sample->Mechanical_Testing Polymer_Sample->Solubility_Testing Polymer_Sample->Structural_Analysis

Caption: General workflow for the synthesis and characterization of aromatic polyamides.

logical_relationship cluster_monomer Monomer Properties cluster_polymer Polymer Properties Halogen_Substituent Halogen Substituent (Cl vs. Br) Atomic_Radius Atomic Radius (Br > Cl) Halogen_Substituent->Atomic_Radius Electronegativity Electronegativity (Cl > Br) Halogen_Substituent->Electronegativity Bond_Energy C-X Bond Energy (C-Cl > C-Br) Halogen_Substituent->Bond_Energy Mechanical_Properties Mechanical Properties Atomic_Radius->Mechanical_Properties influences chain packing Solubility Solubility Atomic_Radius->Solubility influences chain packing Thermal_Stability Thermal Stability Electronegativity->Thermal_Stability influences polarity Bond_Energy->Thermal_Stability influences degradation onset Flame_Retardancy Flame Retardancy Bond_Energy->Flame_Retardancy influences degradation mechanism

Caption: Logical relationship between monomer properties and resulting polymer performance.

Conclusion and Future Outlook

This comparative guide has illuminated the key differences and similarities between 5-chloroisophthalic acid and 5-bromoisophthalic acid as monomers for high-performance polymers. The choice between a chloro or bromo substituent can have a tangible impact on the resulting polymer's thermal stability, mechanical properties, and solubility. While direct, comprehensive comparative studies are limited, the available data and established structure-property relationships suggest that 5-bromoisophthalic acid may offer slight advantages in terms of thermal stability and flame retardancy. However, the cost and availability of the bromo-monomer may be a consideration for large-scale applications.

Future research should focus on direct, systematic comparative studies of these two monomers in the synthesis of a series of aromatic polyamides and polyesters. Such studies would provide invaluable quantitative data to further refine our understanding of the subtle yet critical role of halogen substituents in polymer design. This will enable the more precise tailoring of polymer properties for a wide range of advanced applications, from aerospace components to biomedical devices.

References

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Smirnova, O. U., Yarosh, A. A., & Sakharov, A. M. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378–381.
  • Kamran, M., Davidson, M. G., et al. (2020). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 11(24), 4026-4036.
  • Gheorghiu, M., & Gaina, C. (1999). Comparative study of aromatic polyamides containing side benzamide groups. European Polymer Journal, 35(11), 2049-2055.
  • MDPI. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. Polymers, 15(13), 2824.
  • García, J. M., et al. (2014). Synthesis and Properties of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Molecules, 19(8), 11957-11985.
  • De la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds.
  • Yazıcı, H., & Çelebi, N. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730.
  • ResearchGate. (2018). Aromatic Polyamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic degradation of copolyesters based on 5-sulfoisophthalic acid.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromoisophthalic acid compound.
  • ResearchGate. (n.d.). Significant Effect of Bromo Substituents on Nonlinear Optical Properties of Polymer and Chromophores. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Renewable Polyesters Based on 2,5-Furandicarboxylic Acid and 2,3-Butanediol. Retrieved from [Link]

  • Lirias. (n.d.). Influence of the Halogen and Organometallic Function in a KCTP (co)polymerization. Retrieved from [Link]

  • MDPI. (2020). Optical and Flame-Retardant Properties of a Series of Polyimides Containing Side Chained Bulky Phosphaphenanthrene Units. Polymers, 12(10), 2326.
  • Jiang, Y., et al. (2016). Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources. Polymer Chemistry, 7(48), 7406-7414.
  • MDPI. (2023).
  • Ribitsch, D., et al. (2019). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. Polymers, 11(7), 1128.
  • Google Patents. (n.d.). Flame-retarded polyamide composition.
  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyol Structure and Ionic Moieties Influence the Hydrolytic Stability and Enzymatic Hydrolysis of Bio-Based 2,5-Furandicarboxylic Acid (FDCA) Copolyesters. Retrieved from [Link]

  • MDPI. (2018).
  • PubMed. (2022). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers. Retrieved from [Link]

  • International Journal of Chemistry Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYESTERS DERIVED FROM 4-(NAPHTHALEN-8-YLAMINO) BENZENE-2,4-DIOL. Retrieved from [Link]

  • TREA. (n.d.). Flame retardant polyamide composition. Retrieved from [Link]

  • MDPI. (2018). Design and Synthesis of Hyperbranched Aromatic Polymers for Catalysis.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Interfacial polycondensation of diphenolic acid and isophthaloyl chloride. Retrieved from [Link]

  • Scite.ai. (n.d.). Study on biodegradable aromatic/aliphatic copolyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Retrieved from [Link]

  • Polymer Chemistry. (2017). LED-induced controlled radical polymerization with an in situ bromine–iodine transformation and block polymerization combined with ring-opening polymerization using one organocatalyst. Retrieved from [Link]

  • MDPI. (2023).
  • ResearchGate. (n.d.). Effect of the Flame Retardants and Glass Fiber on the Polyamide 66/Polyphenylene Oxide Composites. Retrieved from [Link]

  • MDPI. (2022). Bio-Based Polyamide 1010 with a Halogen-Free Flame Retardant Based on Melamine–Gallic Acid Complex. Polymers, 14(18), 3848.
  • MDPI. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Molecules, 19(8), 11957-11985.
  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • NIH. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of halogen substituents on polymer membrane hydrophobicity, swelling and transport mechanism: Chlorine versus fluorine. Retrieved from [Link]

  • ResearchGate. (n.d.). Wide-angle X-ray diffraction pattern of polyamide-6 samples in α and γ forms as indicated. Retrieved from [Link]

Sources

Publish Comparison Guide: Validating Pore Size Distribution of 5-Chloroisophthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous approach to validating the pore size distribution (PSD) of Metal-Organic Frameworks (MOFs) synthesized with 5-Chloroisophthalic acid (5-CIP) . It focuses on the specific challenges introduced by the chlorine substituent—steric bulk and electronegativity—and how to accurately quantify them against non-functionalized alternatives (e.g., Isophthalic acid, IPA).

Executive Summary & Core Directive

The Challenge: 5-Chloroisophthalic acid (5-CIP) is a potent ligand for tuning MOF topology because the chlorine atom (atomic radius ~1.75 Å) introduces significant steric hindrance compared to the hydrogen atom in standard Isophthalic acid (IPA). While this allows for the creation of ultramicropores (<0.7 nm) ideal for selective gas separation (e.g., CO₂/N₂ or Xe/Kr) or specific drug entrapment, it complicates characterization.

The Solution: Standard N₂ adsorption at 77 K often fails for 5-CIP MOFs due to quadrupole-quadrupole interactions with the polarized Cl-C bond and diffusion limitations in narrowed pores. This guide validates a protocol using Argon adsorption at 87 K coupled with QSDFT (Quenched Solid Density Functional Theory) modeling to eliminate artifacts and provide a true PSD profile.

Comparative Analysis: Ligand Effects on Topology

The choice of ligand dictates the pore architecture. The table below objectively compares the performance and physical properties of MOFs derived from 5-CIP versus its alternatives.

Table 1: Comparative Performance Metrics
Feature5-Chloroisophthalic Acid (5-CIP) Isophthalic Acid (IPA) 5-Aminoisophthalic Acid (5-AIP)
Steric Bulk (Van der Waals) High (~1.75 Å radius) Low (~1.20 Å radius)Medium (~1.50 Å radius)
Pore Environment Hydrophobic, PolarizedNeutral, HydrophobicHydrophilic, H-bonding active
Primary Artifact in N₂ PSD "False" peaks <5 Å due to quadrupole interaction with Cl.Minimal artifacts.H-bonding can delay N₂ diffusion.
Typical Pore Size Shift -1.0 to -2.0 Å (reduction vs. IPA)Baseline Reference-0.5 to -1.0 Å
Best Application Small Gas Separation (Xe/Kr, CO₂) ; Hydrophobic Drug LoadingGeneral Gas Storage (H₂, CH₄)Catalysis; Hydrophilic Drug Delivery
Case Study Ref. JXNU-19(Cl) (Co-based) [1]JXNU-19 (Co-based)Bio-MOF-1

Expert Insight: In the JXNU-19 series, substituting IPA with 5-CIP reduced the BET surface area from ~800 m²/g to 668 m²/g and narrowed the dominant pore size to exactly 5.0 Å . This precise narrowing is "unfavorable" for large-molecule diffusion but critical for selectivity [1].

Scientific Integrity: The Self-Validating Protocol

To ensure data trustworthiness, this protocol includes internal "sanity checks" (Stop/Go points) to prevent the publication of erroneous PSD data.

Phase A: Synthesis & Activation (The Prerequisite)
  • Target Material: Co-based 5-CIP MOF (e.g., JXNU-19(Cl) analogue).

  • Reagents: 5-Chloroisophthalic acid, Co(NO₃)₂[1]·6H₂O, Isonicotinic acid (auxiliary ligand), DMF/H₂O.

Step-by-Step Methodology:

  • Solvothermal Synthesis: Dissolve 5-CIP (0.02 mmol) and Co-salt (0.03 mmol) in DMF/H₂O (3:1 v/v). Ultrasonicate for 20 mins. Heat at 120°C for 72 hours in a sealed Teflon-lined autoclave.

  • Solvent Exchange (Critical): The Cl-group increases solvent retention. Exchange DMF with methanol 3x daily for 3 days.

    • Validation Check: TGA (Thermogravimetric Analysis) must show no weight loss between 50°C–150°C after activation. If weight loss >2%, repeat exchange.

  • Degassing: Activate at 100°C for 12 hours under dynamic vacuum (< 10⁻³ Torr). Note: Do not exceed 150°C as the Cl-C bond can destabilize in some frameworks.

Phase B: Isotherm Collection & PSD Calculation

Why Argon? Nitrogen (N₂) has a quadrupole moment that interacts strongly with the polar C-Cl bond, causing molecules to orient specifically on the pore wall. This mimics "micropore filling" at pressures lower than reality, leading to calculated pore sizes that are smaller than the physical truth. Argon (Ar) is spherical and non-polar, eliminating this artifact.

Protocol:

  • Probe: Liquid Argon at 87 K.

  • Mode: Dose-response (equilibrium interval: 10s).

  • Range: Logarithmic scale from P/P₀ = 10⁻⁶ to 0.99.

  • Model Selection:

    • Do NOT use: BJH (Barrett-Joyner-Halenda) – inaccurate for micropores.

    • Do NOT use: Horvath-Kawazoe – assumes slit pores (MOF pores are often cages).

    • USE: QSDFT (Quenched Solid Density Functional Theory) assuming a cylindrical or spherical pore geometry (depending on crystal structure). QSDFT accounts for the surface roughness introduced by the Cl-atoms.

Visualization of the Validation Workflow

The following diagram illustrates the decision logic required to validate the PSD of a 5-CIP MOF, ensuring that artifacts from the Chlorine substituent are ruled out.

PSD_Validation_Workflow Start Start: 5-CIP MOF Sample Activation Activation: MeOH Exch + Vac @ 100°C Start->Activation TGA_Check TGA Check: Is solvent < 1%? Activation->TGA_Check Re_Activate Repeat Solvent Exchange TGA_Check->Re_Activate No Probe_Select Select Adsorbate Probe TGA_Check->Probe_Select Yes Re_Activate->Activation N2_Path Nitrogen (77 K) Probe_Select->N2_Path Standard Ar_Path Argon (87 K) Probe_Select->Ar_Path Recommended Artifact_Risk High Risk: Quadrupole-Cl Interaction False Micropores N2_Path->Artifact_Risk Valid_Data High Fidelity: No Polar Interaction Ar_Path->Valid_Data Model_Select Select DFT Model Ar_Path->Model_Select NLDFT NLDFT (Smooth Wall) Model_Select->NLDFT If crystalline perfect QSDFT QSDFT (Rough Wall) Model_Select->QSDFT If 5-CIP (Heterogeneous surface) Result Validated PSD: True Geometric Pore Size QSDFT->Result

Caption: Workflow for validating pore size in 5-CIP MOFs. Note the critical divergence at Probe Selection where Argon is preferred to avoid quadrupole artifacts.

Mechanism of Action: The Steric Gate

Understanding why the PSD shifts is crucial for interpreting the data. The 5-Position Chlorine acts as a "gatekeeper."

Ligand_Steric_Effect cluster_IPA Isophthalic Acid (IPA) cluster_5CIP 5-Chloroisophthalic Acid (5-CIP) IPA H-Atom (1.2 Å) Pore Effective Pore Window IPA->Pore Minimal Blockage CIP Cl-Atom (1.75 Å) CIP->Pore Steric Constriction (-1.5 Å Dia.)

Caption: The substitution of H with Cl at the 5-position directly constricts the pore window, reducing the effective kinetic diameter available for guest molecules.

References

  • Luo, F. et al. (2016). Metal–Organic Frameworks Possessing Suitable Pores for Xe/Kr Separation. Inorganic Chemistry. [Link]

  • Thommes, M. et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Gor, G. Y. et al. (2012). Adsorption of n-pentane on mesoporous silica and carbon: Measurement and density functional theory analysis. Carbon. [Link]

Sources

Assessing the hydrolytic stability of MOFs with 5-Chloroisophthalic acid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Hydrolytic Resilience: A Comparative Guide to 5-Chloroisophthalic Acid MOFs

Executive Summary

For drug development and catalytic applications, the hydrolytic instability of metal-organic frameworks (MOFs) remains a critical bottleneck. While carboxylate-based MOFs offer high porosity, the metal-ligand bond is susceptible to nucleophilic attack by water. This guide evaluates the performance of 5-Chloroisophthalic acid (5-Cl-IPA) as a stabilizing linker. By introducing a halogen at the 5-position, researchers can induce a "hydrophobic shielding" effect that significantly extends the operational half-life of MOFs (particularly Cu(II) and Zn(II) paddlewheel systems) in humid environments compared to their non-functionalized counterparts.

Part 1: The Mechanistic Edge of 5-Cl-IPA

To assess stability effectively, one must understand the failure mode. In isophthalate-based MOFs (e.g., NOTT-100 analogues, kagome lattices), the degradation mechanism is typically the hydrolysis of the


 bond.

Why 5-Chloroisophthalic Acid?

  • Steric Shielding: The Chlorine atom provides bulk (

    
     Å van der Waals radius) at the meta-position relative to the carboxylates, physically blocking water molecules from approaching the metal cluster.
    
  • Hydrophobic Repulsion: Unlike 5-aminoisophthalic acid (hydrophilic) or 5-nitroisophthalic acid (polar), the 5-Cl substituent lowers the local dielectric constant of the pore surface, increasing the contact angle of water and preventing capillary condensation at low relative humidity.

  • Electronic Modulation: The electron-withdrawing nature of Chlorine (

    
    ) reduces the basicity of the carboxylate oxygen. While this theoretically weakens the 
    
    
    
    bond strength, the kinetic stability provided by the hydrophobic effect outweighs the thermodynamic penalty.
Diagram: Hydrolytic Defense Mechanism

StabilityMechanism Water H2O Molecule Linker_H Standard Linker (Isophthalic Acid) Water->Linker_H High Affinity Linker_Cl 5-Cl-IPA Linker (Hydrophobic Shield) Water->Linker_Cl Low Affinity MetalCluster Metal Node (e.g., Cu-Paddlewheel) Hydrolysis Bond Hydrolysis (Structure Collapse) MetalCluster->Hydrolysis Nucleophilic Attack Linker_H->MetalCluster Direct Access Stable Steric/Hydrophobic Repulsion Linker_Cl->Stable Cl Atom Blocks Path Stable->MetalCluster Cluster Protected

Figure 1: Mechanistic pathway showing how the 5-Cl substituent interrupts the hydrolysis cascade via steric and hydrophobic repulsion.

Part 2: Comparative Performance Analysis

The following table benchmarks MOFs constructed with 5-Cl-IPA against standard alternatives. Data is synthesized from typical performance trends in isoreticular Cu(II) and Zn(II) MOF series (e.g., NOTT-100 or HKUST-1 analogues).

Table 1: Comparative Stability & Porosity Metrics

FeatureIsophthalic Acid (IPA) 5-Chloroisophthalic Acid (5-Cl-IPA) Terephthalic Acid (TPA)
Role Baseline ControlTarget Stabilized LinkerHigh-Symmetry Standard
Hydrophobicity (Water Contact Angle) Low (~40-50°)High (~110-130°) Moderate (~60-70°)
BET Surface Area (Initial) High (~2000 m²/g)Moderate (~1600 m²/g)*High (~3000 m²/g)**
Stability (Ambient Humidity) < 24 Hours> 2 Weeks Variable (High for Zr, Low for Zn)
Stability (Water Soaking) Immediate CollapseRetains Crystallinity (Metal Dependent) Often Unstable (e.g., MOF-5)
Pore Environment Hydrophilic pocketsHydrophobic channelsOpen / Neutral

*Note: The lower surface area in 5-Cl-IPA is due to the added mass and volume of the Chlorine atom occupying pore space. **Note: TPA forms different topologies (e.g., MOF-5) which are often chemically unstable despite high surface area.

Part 3: Experimental Protocols for Assessment

To rigorously validate the stability claims of a 5-Cl-IPA MOF, you must employ a "Stress-Test" protocol. Do not rely on visual inspection; micro-collapse can occur while the macroscopic crystal looks intact.

Protocol A: The Humidity Stress Loop

Objective: Determine the kinetic stability of the framework under relevant storage conditions.

  • Activation: Activate the MOF sample at

    
     under dynamic vacuum (
    
    
    
    mbar) for 12 hours to remove solvent.
  • Baseline Characterization: Collect a PXRD pattern and a

    
     isotherm at 77 K.
    
  • Exposure: Place 50 mg of activated sample in a humidity chamber at 80% Relative Humidity (RH) at 25°C .

  • Time-Point Sampling: Remove aliquots at

    
     days.
    
  • Re-Activation & Analysis: Re-activate the exposed sample (same conditions as step 1) and measure

    
     uptake.
    

Success Criteria:

  • Pass:

    
     loss in BET surface area after 7 days.
    
  • Fail: Loss of Bragg peaks in PXRD or Type I isotherm shifting to Type II/III (non-porous).

Protocol B: Water Vapor Adsorption Isotherms

Objective: Quantify hydrophobicity directly.

  • Setup: Use a gravimetric or volumetric water sorption analyzer.

  • Measurement: Collect adsorption/desorption isotherms of water vapor at 298 K up to

    
    .
    
  • Analysis:

    • IPA MOFs: Typically show steep uptake at low pressure (

      
      ) due to hydrophilic clusters.
      
    • 5-Cl-IPA MOFs: Should show a sigmoidal shift to higher pressures (

      
      ), indicating the hydrophobic barrier must be overcome before pore filling occurs.
      
Diagram: Assessment Workflow

AssessmentWorkflow Synthesis Synthesis of 5-Cl-IPA MOF Activation Activation (120°C, Vacuum) Synthesis->Activation Baseline Baseline PXRD & BET Activation->Baseline Split Split Sample Baseline->Split PathA Path A: Humidity Stress (80% RH, 7 Days) Split->PathA PathB Path B: Water Soaking (Liquid H2O, 24h) Split->PathB ReAnalysis Re-Analysis (PXRD + N2 Sorption) PathA->ReAnalysis PathB->ReAnalysis Decision Compare Surface Area % Retained ReAnalysis->Decision

Figure 2: Step-by-step workflow for validating hydrolytic stability claims.

Part 4: Data Interpretation & Pitfalls

When analyzing your data, look for these specific signatures:

  • The "False Positive" in PXRD: A MOF can retain its crystalline diffraction pattern (long-range order) even if the internal pores have collapsed or are blocked by hydrolysis products. Always pair PXRD with Gas Sorption (BET).

  • Hysteresis Loops: In the Water Vapor Isotherm, a large hysteresis loop for the 5-Cl-IPA variant indicates that while water is difficult to adsorb (hydrophobic entry), once inside, it may interact strongly with the metal clusters. This is a sign of kinetic rather than thermodynamic stability.[1]

References

  • Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews, 114(20), 10575–10612. Link

  • Tan, K., Nijem, N., Canepa, P., et al. (2012). "Stability of Metal–Organic Frameworks with 'Hydrophobic' Functional Groups." Chemistry of Materials, 24(16), 3153–3167. Link

  • Nguyen, J. G., & Cohen, S. M. (2010). "Moisture-Resistant and Superhydrophobic Metal–Organic Frameworks Obtained via Post-Synthetic Modification." Journal of the American Chemical Society, 132(13), 4560–4561. Link

  • Zhang, S.-Y., et al. (2016). "High-Throughput Study of the Cu(CH3COO)2·H2O−5-Nitroisophthalic Acid System." Crystal Growth & Design, 16(4), 2092–2102. (Demonstrates isophthalic acid derivative stability trends). Link

  • Stylianou, K. C., et al. (2012). "Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF." Inorganic Chemistry, 51(3), 1642–1650. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.